Bicyclo[2.2.2]octane-2,5-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.2]octane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-4-6-2-1-5(7)3-8(6)10/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJKUNDVKHUCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)C1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544063 | |
| Record name | Bicyclo[2.2.2]octane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57346-05-1 | |
| Record name | Bicyclo[2.2.2]octane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo(2.2.2)octane-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Data of Bicyclo[2.2.2]octane-2,5-dione
This technical guide provides a comprehensive overview of the spectroscopic data for Bicyclo[2.2.2]octane-2,5-dione, a rigid bicyclic ketone of significant interest in organic synthesis and medicinal chemistry. The structural rigidity and defined stereochemistry of the bicyclo[2.2.2]octane framework make it a valuable scaffold in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its spectral characteristics, the experimental protocols for data acquisition, and a visualization of its common synthetic route.
Core Spectroscopic Data
The structural characterization of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data from these techniques.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| 2.95 | m | H-1, H-4 (Bridgehead) |
| 2.25 | m | H-3, H-6, H-7, H-8 (Methylene) |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) [ppm] | Assignment |
| 210.8 | C-2, C-5 (C=O) |
| 48.9 | C-1, C-4 (Bridgehead) |
| 23.5 | C-3, C-6, C-7, C-8 (Methylene) |
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~1730 | C=O (Carbonyl) Stretch |
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Assignment |
| 138 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following sections detail the general procedures for the synthesis of racemic this compound and the acquisition of the aforementioned spectroscopic data.[1]
Synthesis of Racemic this compound
A common synthetic route involves a Diels-Alder reaction followed by hydrolysis.[1]
-
Diels-Alder Reaction: 2-(Trimethylsilyloxy)-1,3-cyclohexadiene is reacted with α-chloroacrylonitrile. This cycloaddition reaction forms the bicyclo[2.2.2]octane skeleton.[1]
-
Hydrolysis: The resulting adduct is then subjected to hydrolysis to yield the desired dione.[1]
-
Purification: The crude product is purified by sublimation to afford this compound as a white crystalline solid.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[1]
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃).[1]
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).[1]
-
Data Acquisition:
-
¹H NMR: The proton NMR spectrum is acquired to determine the chemical shifts and coupling patterns of the hydrogen atoms.[1]
-
¹³C NMR: The carbon-13 NMR spectrum is acquired to identify the chemical shifts of the carbon atoms.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule, with the carbonyl stretch being a key diagnostic peak for this compound.[1]
-
Sample Preparation: An IR spectrum can be obtained using a KBr pellet or by dissolving the sample in a suitable solvent (e.g., CCl₄) and analyzing it in a liquid cell.[1]
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.[1]
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1]
-
Ionization: Electron ionization (EI) is a common method for analyzing small organic molecules like this compound.[1]
-
Instrumentation: A mass spectrometer, such as a magnetic sector or quadrupole instrument, is used to separate the ions based on their mass-to-charge ratio.[1]
Visualizations
Synthetic Workflow for this compound
The following diagram illustrates the common synthetic pathway for racemic this compound.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Bicyclo[2.2.2]octane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of bicyclo[2.2.2]octane-2,5-dione. This bicyclic ketone is a valuable rigid scaffold in medicinal chemistry and drug discovery, making a thorough understanding of its spectral characteristics essential for its identification, characterization, and quality control.
Core Spectroscopic Data
The structural elucidation of this compound is primarily achieved through ¹H and ¹³C NMR spectroscopy. The high symmetry of the molecule simplifies the spectra, with three distinct types of carbon environments and two types of proton environments.
Data Presentation
The quantitative ¹H and ¹³C NMR data for this compound are summarized in the tables below. These values are critical for the definitive identification of the compound.
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constants (J) [Hz] |
| H-1, H-4 (Bridgehead) | ~2.95 | m | 2H | Not explicitly available in literature |
| H-3, H-6, H-7, H-8 (Methylene) | ~2.25 | m | 8H | Not explicitly available in literature |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Signal Assignment | Chemical Shift (δ) [ppm] |
| C-2, C-5 (C=O) | ~210.8 |
| C-1, C-4 (Bridgehead) | ~48.9 |
| C-3, C-6, C-7, C-8 (Methylene) | ~23.5 |
Experimental Protocols
Detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra are crucial for reproducible results. The following protocols are recommended for the analysis of this compound.
Sample Preparation
-
Solvent Selection : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice.[1]
-
Internal Standard : For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the solution (δ = 0.00 ppm).
-
Filtration : To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following parameters are suggested for a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectroscopy:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ) : 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1) : 1-2 seconds. For quantitative analysis, a longer delay of 5 times the longest T₁ is necessary.
-
Number of Scans (NS) : 8-16 scans, depending on the sample concentration.
-
Spectral Width (SW) : A range of 0-12 ppm is generally sufficient for most organic molecules.
¹³C NMR Spectroscopy:
-
Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ) : 1-2 seconds.
-
Relaxation Delay (D1) : 2-5 seconds. The carbonyl carbons may have longer relaxation times.
-
Number of Scans (NS) : 128-1024 scans, as ¹³C is a less sensitive nucleus.
-
Spectral Width (SW) : A range of 0-220 ppm is appropriate to encompass the carbonyl signals.
2D NMR Spectroscopy (COSY, HSQC, HMBC):
For an unambiguous assignment of all signals and to confirm the connectivity of the molecule, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) : To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify two- and three-bond ¹H-¹³C correlations, which is particularly useful for connecting the bridgehead protons to the carbonyl carbons.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the NMR spectral analysis and the key correlations expected in 2D NMR experiments for this compound.
Caption: Workflow for the NMR spectral analysis of this compound.
Caption: Expected 2D NMR correlations for this compound.
References
Physical and chemical properties of Bicyclo[2.2.2]octane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]octane-2,5-dione is a saturated bicyclic organic compound with a rigid cage-like structure. This unique three-dimensional framework has garnered interest in various fields of chemistry, particularly in the synthesis of complex molecules and as a rigid scaffold in medicinal chemistry. Its constrained conformation provides a well-defined spatial arrangement for functional groups, making it a valuable building block in the design of targeted therapeutic agents and chiral ligands for asymmetric catalysis. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with experimental protocols for its synthesis and characterization.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| Melting Point | 203-205 °C | [2] |
| Boiling Point (Predicted) | 268.3 ± 33.0 °C | [2] |
| Density (Predicted) | 1.191 ± 0.06 g/cm³ | [2] |
| Appearance | White crystalline solid | [2] |
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.8 - 3.0 | m | 2H | Bridgehead (CH) |
| ~2.2 - 2.4 | m | 8H | Methylene (CH₂) |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~211 | Carbonyl (C=O) |
| ~49 | Bridgehead (CH) |
| ~24 | Methylene (CH₂) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1730 | Strong | C=O stretch |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of the bicyclo[2.2.2]octane skeleton is through a Diels-Alder reaction. While specific, detailed protocols for the 2,5-dione are not extensively published, a general procedure can be outlined based on similar syntheses of bicyclo[2.2.2]octane derivatives.
General Protocol:
-
Diels-Alder Reaction: A suitable cyclohexadiene derivative (the diene) is reacted with a dienophile. For the synthesis of the dione, a dienophile with masked ketone functionalities would be employed. The reaction is typically carried out in an organic solvent and may require elevated temperatures or Lewis acid catalysis to proceed efficiently.
-
Hydrolysis/Deprotection: The resulting Diels-Alder adduct is then subjected to a hydrolysis or deprotection step to reveal the two ketone functionalities, yielding this compound.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure dione.
Spectroscopic Analysis
Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or dissolve the sample in a suitable solvent for analysis in a liquid cell.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands, particularly the strong carbonyl stretch.
Biological Activity and Drug Development Applications
Currently, there is a notable absence of published research detailing the specific biological activities or direct applications of this compound in drug development or its involvement in signaling pathways. However, the rigid bicyclo[2.2.2]octane scaffold is of significant interest to medicinal chemists. Derivatives of the bicyclo[2.2.2]octane core have been explored for various therapeutic applications. For instance, the structural motif has been utilized in the design of enzyme inhibitors and receptor antagonists. The defined stereochemistry and conformational rigidity of this scaffold allow for the precise positioning of pharmacophoric groups, which can lead to high-potency and selective interactions with biological targets.
It is important to note that while the core structure is valuable, the biological activity of specific derivatives is highly dependent on the nature and substitution pattern of the appended functional groups. Further research is required to explore the potential biological profile of this compound and its simple derivatives.
Conclusion
This compound is a well-characterized compound with a unique and rigid molecular architecture. Its physical and spectroscopic properties are well-documented, and its synthesis, while not trivial, is achievable through established organic chemistry methodologies. Although direct evidence of its biological activity is currently lacking in the scientific literature, the bicyclo[2.2.2]octane core remains a promising scaffold for the development of novel therapeutics. This technical guide provides a foundational understanding of this compound for researchers and scientists who may wish to explore its potential in their respective fields. Further investigation into its biological properties and the development of more detailed and optimized synthetic protocols are warranted.
References
The Stereochemistry of Bicyclo[2.2.2]octane-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core stereochemical aspects of bicyclo[2.2.2]octane-2,5-dione, a key chiral building block in modern organic synthesis. Its rigid, C2-symmetric framework makes it a valuable precursor for the synthesis of chiral ligands and complex molecular architectures, particularly in the field of asymmetric catalysis. This document provides a comprehensive overview of its synthesis, resolution, and stereochemical characterization, complete with detailed experimental protocols and quantitative data.
Stereochemistry and Chirality
This compound possesses a unique, rigid C2-symmetric chiral structure. The chirality arises from the spatial arrangement of the three ethano bridges connecting the two bridgehead carbons. This inherent chirality, devoid of stereogenic centers on the bridges themselves in the parent dione, makes it an excellent scaffold for inducing asymmetry in chemical reactions. The enantiomers are designated as (1R,4R) and (1S,4S). The C2 symmetry axis passes through the center of the C1-C4 bond and the center of the C7-C8 bond.
Synthesis and Resolution of Enantiopure this compound
The preparation of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. Two primary strategies have been successfully employed: chemo-enzymatic resolution and classical resolution via diastereomeric derivatives.
Chemo-enzymatic Resolution
A highly effective method for obtaining homochiral this compound involves the lipase-mediated resolution of a mono-enol acetate derivative.[1] This process takes advantage of the stereoselectivity of lipases to preferentially hydrolyze one enantiomer of the enol acetate, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.
Classical Resolution by Fractional Recrystallization
A classical approach to resolving racemic this compound involves the formation of diastereomeric dihydrazones.[2] By reacting the racemic diketone with a chiral resolving agent, such as (R)-5-(1-phenylethyl)semioxamazide, a mixture of diastereomers is formed. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional recrystallization. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure diketones.
Quantitative Stereochemical Data
The following tables summarize the key quantitative data related to the stereochemistry of this compound.
Table 1: Optical Rotation of Enantiopure this compound
| Enantiomer | Specific Rotation ([α]D) | Concentration (c) | Solvent | Temperature (°C) |
| (1S,4S)-(-)-bicyclo[2.2.2]octane-2,5-dione | -53.0° | 0.5 | Chloroform | 22 |
Data sourced from BenchChem[3].
Table 2: Crystallographic Data of a Bicyclo[2.2.2]octane Derivative
| Parameter | Value |
| Chemical Formula | C₁₁H₁₇NO₄ |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 9.6472 (4) |
| b (Å) | 9.7084 (4) |
| c (Å) | 12.2323 (5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1145.66 (8) |
| Z | 4 |
Experimental Protocols
Chemo-enzymatic Resolution of (±)-Bicyclo[2.2.2]octane-2,5-dione
This protocol is based on the lipase-catalyzed resolution of the mono-enol acetate derivative.[1]
Step 1: Synthesis of (±)-5-acetoxybicyclo[2.2.2]oct-5-en-2-one (Mono-enol acetate)
-
To a solution of (±)-bicyclo[2.2.2]octane-2,5-dione in isopropenyl acetate, add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture at reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the racemic mono-enol acetate.
Step 2: Lipase-Catalyzed Enantioselective Hydrolysis
-
Suspend the racemic mono-enol acetate in a phosphate buffer solution (pH 7.0) containing a suitable lipase (e.g., from Candida antarctica).
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC.
-
When approximately 50% conversion is reached, extract the mixture with an organic solvent.
-
Separate the organic layer, which contains the unreacted enol acetate enantiomer, and the aqueous layer.
-
Acidify the aqueous layer and extract the hydrolyzed product (the enantiomeric diketone).
-
Purify both the unreacted enol acetate and the resolved diketone by column chromatography.
-
Hydrolyze the separated enol acetate under acidic or basic conditions to obtain the other enantiomer of the diketone.
Classical Resolution via Diastereomeric Dihydrazones
This protocol is based on the fractional recrystallization of dihydrazone derivatives.[2]
Step 1: Formation of Diastereomeric Dihydrazones
-
Dissolve racemic this compound in a suitable solvent such as ethanol.
-
Add two equivalents of (R)-5-(1-phenylethyl)semioxamazide to the solution.
-
Add a catalytic amount of acetic acid and heat the mixture to reflux to facilitate the formation of the dihydrazones.
-
Cool the reaction mixture to allow the diastereomeric products to precipitate.
Step 2: Fractional Recrystallization
-
Collect the precipitated diastereomeric mixture by filtration.
-
Perform systematic fractional recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water). The less soluble diastereomer will crystallize out first.
-
Monitor the purity of the fractions by measuring the optical rotation or by chiral HPLC analysis of the hydrolyzed product from a small sample.
-
Repeat the recrystallization process until a constant optical rotation is achieved for the less soluble diastereomer.
Step 3: Hydrolysis of the Resolved Dihydrazone
-
Suspend the enantiomerically pure dihydrazone in a mixture of an organic solvent (e.g., chloroform) and an aqueous acid solution (e.g., 2 M HCl).
-
Stir the mixture vigorously at room temperature until the hydrolysis is complete (monitored by TLC).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting enantiopure this compound by column chromatography or recrystallization.
Mandatory Visualizations
The following diagrams illustrate the key synthetic and resolution pathways for obtaining enantiopure this compound.
Caption: Chemo-enzymatic resolution of this compound.
Caption: Classical resolution via diastereomeric dihydrazone formation.
Application in Asymmetric Synthesis
Enantiopure this compound is a valuable precursor for the synthesis of C2-symmetric chiral diene ligands. These ligands, such as (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*), have shown exceptional performance in rhodium-catalyzed asymmetric reactions, including the arylation of imines, leading to high enantioselectivities.[2] The synthesis of these ligands typically involves the conversion of the enantiopure diketone into a ditriflate, followed by a palladium-catalyzed cross-coupling reaction with an appropriate organometallic reagent.
Conclusion
The stereochemistry of this compound is a cornerstone of its utility in asymmetric synthesis. The development of robust methods for its enantioselective synthesis and resolution has provided chemists with a powerful tool for the construction of chiral molecules. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working in the fields of organic synthesis, catalysis, and drug development.
References
- 1. The crystal and molecular structures of... [experts.mcmaster.ca]
- 2. researchgate.net [researchgate.net]
- 3. Polycyclic rearrangement: novel intramolecular hydride shift in a rigid bicyclo[2.2.2]octane framework; X-ray crystal structure of one of the produce - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Bicyclo(2.2.2)octane-2,5-dione | C8H10O2 | CID 13570060 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chiroptical Properties of Bicyclo[2.2.2]octane-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.2]octane framework is a rigid and well-defined scaffold that has garnered significant interest in medicinal chemistry and materials science. Its unique stereochemical properties make it an excellent building block for the design of chiral ligands, catalysts, and pharmacologically active molecules. The chiroptical properties of bicyclo[2.2.2]octane derivatives, particularly ketones such as bicyclo[2.2.2]octane-2,5-dione, provide profound insights into their absolute configuration and conformational preferences. This technical guide offers an in-depth exploration of the chiroptical properties of this compound, focusing on the synthesis of its enantiomers, the experimental protocols for chiroptical measurements, and the theoretical basis for interpreting the resulting data.
Synthesis of Chiral this compound
The enantiomerically pure forms of this compound are crucial for studying its chiroptical properties. Several synthetic strategies have been developed to access these chiral building blocks. One notable approach involves the resolution of a racemic precursor, while another employs asymmetric synthesis methodologies.
A common route to racemic this compound involves a Diels-Alder reaction followed by subsequent transformations. The synthesis of optically active (1S,4S)-bicyclo[2.2.2]octane-2,5-dione has been achieved through a 1,2-carbonyl transposition route starting from the readily available optically active (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one.[1][2][3] More contemporary methods focus on enantioselective synthesis using organocatalysis to construct the bicyclic framework with high enantiomeric excess.[4][5][6] These methods provide efficient access to functionalized bicyclo[2.2.2]octane derivatives, which can then be converted to the desired dione.
Below is a generalized workflow for the synthesis and resolution of chiral this compound.
Chiroptical Data
The chiroptical properties of this compound are typically characterized by Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy. These techniques measure the differential interaction of the chiral molecule with left and right circularly polarized light. The resulting spectra exhibit Cotton effects, which are characteristic of the electronic transitions of the carbonyl chromophores within the chiral environment of the bicyclic framework.
While the primary literature contains detailed quantitative data, access to the full text of these seminal papers can be limited. The following tables summarize the qualitative chiroptical properties and provide a template for the key quantitative data.
Table 1: Optical Rotatory Dispersion (ORD) Data for this compound
| Enantiomer | Sign of Cotton Effect | Wavelength of Peak | Wavelength of Trough | Wavelength of Zero Rotation | Specific Rotation [α] |
| (1R,4R) | Negative | Data not available | Data not available | Data not available | Data not available |
| (1S,4S) | Positive | Data not available | Data not available | Data not available | Data not available |
Table 2: Circular Dichroism (CD) Data for this compound
| Enantiomer | Sign of Cotton Effect | λmax (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |
| (1R,4R) | Negative | ~290-310 | Data not available |
| (1S,4S) | Positive | ~290-310 | Data not available |
Note: The specific quantitative values for specific rotation, molar ellipticity, and the precise wavelengths for peaks, troughs, and zero rotation are detailed in specialized literature and may require access to subscription-based chemical databases and journals.
The Octant Rule and Interpretation of Chiroptical Data
The sign of the Cotton effect for saturated ketones like this compound can be predicted using the Octant Rule. This empirical rule divides the space around the carbonyl group into eight octants and assigns a sign to the contribution of substituents in each octant to the overall Cotton effect. For the rigid bicyclo[2.2.2]octane system, the positions of the atoms of the carbon skeleton relative to the carbonyl chromophores determine the sign of the n → π* transition observed in the CD spectrum.
For (1R,4R)-bicyclo[2.2.2]octane-2,5-dione, the carbon bridges are located in the upper-right and lower-left rear octants, which both make a negative contribution to the Cotton effect. This results in a predicted and observed negative Cotton effect. Conversely, the (1S,4S) enantiomer exhibits a positive Cotton effect.
Experimental Protocols
The following are generalized experimental protocols for obtaining ORD and CD spectra, which can be adapted for the analysis of this compound.
Sample Preparation
-
Purity: The sample of this compound should be of high purity (>95%) to avoid interference from impurities.
-
Solvent: A solvent that does not absorb in the region of interest (typically the UV region for the n → π* transition of ketones, ~250-350 nm) must be used. Spectroscopic grade solvents such as hexane, cyclohexane, or methanol are common choices.
-
Concentration: The optimal concentration depends on the path length of the cuvette and the molar absorptivity of the sample. A typical starting concentration for far-UV CD is 0.1 mg/mL, while for near-UV CD, a concentration of around 1 mg/mL may be appropriate.[7][8] The concentration should be adjusted to give an absorbance of approximately 0.8 at the wavelength of interest to maximize the signal-to-noise ratio.[9]
-
Cuvette: A quartz cuvette with a path length of 0.1 to 1.0 cm is typically used. The cuvette must be scrupulously clean to avoid erroneous signals.
Instrumentation and Data Acquisition
-
Instrument: A circular dichroism spectropolarimeter is used for both CD and ORD measurements.
-
Purging: The instrument should be purged with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.[10]
-
Calibration: The instrument should be calibrated using a standard sample, such as camphor-d-10-sulfonic acid.
-
Blank Spectrum: A spectrum of the solvent in the same cuvette should be recorded as a baseline. This baseline will be subtracted from the sample spectrum.
-
Sample Spectrum: The CD or ORD spectrum of the sample is then recorded over the desired wavelength range. For this compound, a range of 200-400 nm would be appropriate to observe the carbonyl n → π* transition.
-
Data Processing: The raw data (in millidegrees of ellipticity for CD) is converted to molar ellipticity [θ] using the following equation:
[θ] = (θobs * 100) / (c * l)
where θobs is the observed ellipticity in degrees, c is the molar concentration of the sample, and l is the path length of the cuvette in centimeters.
Conclusion
The chiroptical properties of this compound provide a powerful tool for the stereochemical analysis of this important molecular scaffold. The sign of the Cotton effect in the CD and ORD spectra is directly related to the absolute configuration of the molecule, a relationship that can be rationalized by the Octant Rule. The synthesis of enantiomerically pure this compound, coupled with careful chiroptical analysis, is essential for its application in asymmetric synthesis and drug design. This guide provides a foundational understanding of these principles and practices for researchers in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Optically Active endo,endo Bicyclo[2.2.2]octane-2,5-diol, this compound, and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00311J [pubs.rsc.org]
- 5. Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 9. ccr.cancer.gov [ccr.cancer.gov]
- 10. health.uconn.edu [health.uconn.edu]
An In-depth Technical Guide on Racemic vs. Homochiral Bicyclo[2.2.2]octane-2,5-dione: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]octane-2,5-dione, a rigid, bridged bicyclic scaffold, holds significant value in synthetic chemistry and drug discovery. Its C2-symmetric chiral structure makes the homochiral form a particularly sought-after precursor for the synthesis of novel chiral ligands for asymmetric catalysis. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of both racemic and homochiral this compound. A comparative analysis of synthetic routes highlights the evolution from low-yield racemic preparations to efficient chemo-enzymatic strategies for obtaining enantiopure material. Furthermore, this document explores the potential of the bicyclo[2.2.2]octane framework in drug development, with a focus on its prospective role as a scaffold for kinase inhibitors targeting signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor (VEGF) signaling cascade.
Introduction
The bicyclo[2.2.2]octane core is a structurally intriguing and synthetically challenging motif that has garnered considerable attention in the fields of organic synthesis and medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that can be exploited in the design of highly selective catalysts and biologically active molecules. This compound, in particular, serves as a versatile intermediate. The presence of two carbonyl groups offers multiple handles for functionalization, while the inherent chirality of the non-planar structure makes its enantiopure forms valuable building blocks.
This guide will delve into the critical differences between the racemic and homochiral forms of this diketone, providing a detailed comparison of their synthesis and properties. A significant focus will be placed on the practical chemo-enzymatic methods that have made the homochiral compound more accessible, thereby unlocking its potential in asymmetric synthesis. Finally, we will explore the application of this scaffold in the context of drug discovery, proposing its utility in the design of novel therapeutics.
Synthesis of this compound
The synthesis of this compound can be broadly categorized into two approaches: the traditional synthesis of the racemic mixture and modern chemo-enzymatic methods to access the homochiral enantiomers.
Racemic Synthesis
The conventional route to racemic this compound is often a multi-step process that suffers from low overall yields.[1] A common strategy involves a Diels-Alder reaction between hydroquinone and maleic anhydride.[1]
Experimental Protocol: Racemic Synthesis of this compound
-
Step 1: Diels-Alder Reaction. Hydroquinone and maleic anhydride are heated together to form the initial adduct.
-
Step 2: Hydrolysis. The resulting anhydride is hydrolyzed to the corresponding diacid.
-
Step 3: Oxidative Decarboxylation. The diacid undergoes oxidative decarboxylation, often with a lead tetraacetate, to yield the unsaturated dione. This step is notoriously low-yielding.
-
Step 4: Hydrogenation. The double bond is reduced via catalytic hydrogenation to afford racemic this compound.
The overall yield for this process is often very low, which has limited the widespread application of this scaffold.[1]
Homochiral Synthesis: A Chemo-enzymatic Approach
The development of a practical chemo-enzymatic synthesis has been a significant breakthrough in accessing enantiomerically pure this compound.[2][3] This method utilizes a lipase-catalyzed resolution, which is a highly efficient way to separate enantiomers.
Experimental Protocol: Chemo-enzymatic Synthesis of Homochiral this compound
-
Step 1: Diels-Alder Reaction. A Diels-Alder reaction between 2-(trimethylsiloxy)-1,3-cyclohexadiene and α-chloroacrylonitrile is performed to construct the bicyclo[2.2.2]octane skeleton.
-
Step 2: Ketalization and Enol Acetate Formation. The resulting ketone is protected as a ketal, followed by the formation of an enol acetate from the remaining carbonyl group.
-
Step 3: Enzymatic Resolution. The key step involves the enantioselective hydrolysis of the enol acetate using an immobilized lipase (e.g., from Candida antarctica). This enzymatic resolution separates the enantiomers by selectively hydrolyzing one of the enol acetate enantiomers back to the ketone, leaving the other enantiomer as the unreacted enol acetate.
-
Step 4: Deprotection. The separated ketone and the unreacted enol acetate are then deprotected to yield the corresponding enantiomers of this compound.
This chemo-enzymatic approach offers significantly higher yields and provides access to both enantiomers in high enantiomeric excess.
Experimental Workflow: Chemo-enzymatic Synthesis
Caption: Chemo-enzymatic synthesis workflow.
Comparative Physicochemical Properties
The chirality of this compound significantly influences its physical properties, most notably its interaction with plane-polarized light. The racemic mixture is optically inactive, while the individual enantiomers exhibit specific optical rotations.
| Property | Racemic this compound | (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione |
| Molecular Formula | C₈H₁₀O₂ | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol [4] | 138.16 g/mol [5] |
| Appearance | Solid | Solid[6] |
| Melting Point | 202-206 °C[6][7] | |
| Specific Rotation | 0° (optically inactive) | [α]²²/D -53.0° (c = 0.5 in chloroform)[6][7] |
| CAS Number | 57346-05-1[4] | 76478-53-0[5] |
Applications in Asymmetric Catalysis
A primary application of homochiral this compound is its use as a precursor for the synthesis of C2-symmetric bicyclo[2.2.2]octadiene (bod*) ligands.[8][9] These chiral diene ligands, when complexed with transition metals such as rhodium, form highly effective and enantioselective catalysts for a variety of asymmetric transformations.[8][9]
The superiority of ligands derived from homochiral this compound is evident in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines.[8][9]
| Ligand | Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
| (R,R)-Ph-bod * | [RhCl(C₂H₄)₂]₂ | 4-chlorobenzaldehyde N-tosylimine | 96 | 98 |
| (R)-BINAP | [RhCl(C₂H₄)₂]₂ | 4-chlorobenzaldehyde N-tosylimine | low | low |
| (R)-SEGPHOS | [RhCl(C₂H₄)₂]₂ | 4-chlorobenzaldehyde N-tosylimine | low | low |
Data extracted from Hayashi et al.[8][9] (R,R)-Ph-bod is a C2-symmetric diene ligand derived from (1R,4R)-bicyclo[2.2.2]octane-2,5-dione.
The data clearly demonstrates that the chiral diene ligand derived from homochiral this compound significantly outperforms well-established chiral phosphine ligands like BINAP and SEGPHOS in this specific transformation, highlighting the importance of the rigid, C2-symmetric bicyclic scaffold in achieving high enantioselectivity.
Logical Relationship: From Homochiral Dione to Asymmetric Catalysis
Caption: From chiral scaffold to enantioselective catalysis.
Potential in Drug Development: Targeting the VEGF Signaling Pathway
The rigid bicyclo[2.2.2]octane framework is an attractive scaffold for the design of small molecule inhibitors targeting protein-protein interactions or the active sites of enzymes. One area of significant interest in drug development, particularly in oncology, is the inhibition of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. A key regulator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[10]
The VEGF signaling cascade is initiated by the binding of VEGF ligands to their receptors (VEGFR-1, VEGFR-2, and VEGFR-3) on the surface of endothelial cells.[10] This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, leading to the activation of downstream signaling pathways that promote cell proliferation, migration, survival, and permeability.[10]
Studies have shown that various bicyclic derivatives can interact with and potentially inhibit VEGF receptors.[2][11] While this compound itself has not been explicitly identified as a VEGFR inhibitor, its rigid structure and the potential for diverse functionalization make it a promising starting point for the design of novel inhibitors. By strategically modifying the bicyclo[2.2.2]octane core, it may be possible to develop potent and selective inhibitors of VEGFRs, thereby disrupting the downstream signaling cascade and inhibiting angiogenesis.
VEGF Signaling Pathway and Potential Inhibition by Bicyclo[2.2.2]octane Derivatives
Caption: VEGF signaling and potential inhibition.
Conclusion
This compound is a valuable scaffold in modern organic chemistry. The distinction between its racemic and homochiral forms is critical, with the latter being of paramount importance for the development of highly enantioselective catalysts. The advent of efficient chemo-enzymatic synthetic routes has made homochiral this compound more readily available, paving the way for its broader application in asymmetric synthesis.
Furthermore, the rigid and tunable nature of the bicyclo[2.2.2]octane core presents exciting opportunities in drug discovery. Its potential as a foundational structure for the design of kinase inhibitors, particularly those targeting the VEGF signaling pathway, warrants further investigation. The development of novel therapeutics based on this scaffold could lead to significant advancements in the treatment of cancer and other diseases driven by aberrant angiogenesis. This guide serves as a foundational resource for researchers and professionals seeking to leverage the unique properties of this compound in their scientific endeavors.
References
- 1. US20130289295A1 - Diastereoselective preparation of bicyclo[2.2.2]octan-2-one compounds - Google Patents [patents.google.com]
- 2. ccij-online.org [ccij-online.org]
- 3. A practical chemo-enzymatic synthesis of homochiral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bicyclo(2.2.2)octane-2,5-dione | C8H10O2 | CID 13570060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. (1R,4R)-Bicyclo 2.2.2 octane-2,5-dione 95 76478-53-0 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines [organic-chemistry.org]
- 10. ccij-online.org [ccij-online.org]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Diels-Alder Reaction in the Synthesis of Bicyclo[2.2.2]octane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[2.2.2]octane core is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry and materials science due to its unique conformational properties. Bicyclo[2.2.2]octane-2,5-dione, in particular, serves as a versatile building block for the synthesis of a wide array of complex molecules, including chiral ligands and pharmaceutical intermediates. The Diels-Alder reaction, a powerful and atom-economical [4+2] cycloaddition, stands as a cornerstone in the construction of this bicyclic framework. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on the application of the Diels-Alder reaction. Detailed experimental protocols for both racemic and chemoenzymatic approaches are presented, alongside a thorough compilation of quantitative data to facilitate reproducibility and further development.
The Core Synthetic Strategy: The Diels-Alder Reaction
The formation of the bicyclo[2.2.2]octane skeleton is efficiently achieved through a Diels-Alder reaction, which involves the cycloaddition of a conjugated diene and a dienophile. For the synthesis of this compound, a common strategy employs a substituted 1,3-cyclohexadiene as the diene component and a suitable dienophile that can be converted to the desired ketone functionalities.
A prevalent synthetic route involves the reaction of 2-(trimethylsilyloxy)-1,3-cyclohexadiene with α-chloroacrylonitrile. This cycloaddition is followed by hydrolysis of the resulting adduct to yield the target dione.[1] This method is advantageous as it directly installs the necessary functionalities for the subsequent hydrolysis to the diketone.
Another viable pathway is the Diels-Alder reaction between 1,3-cyclohexadiene and p-benzoquinone. This reaction forms a bicyclo[2.2.2]oct-7-ene-2,5-dione intermediate. The carbon-carbon double bond in this adduct can then be selectively reduced to afford the saturated this compound.
The following diagram illustrates the general Diels-Alder approach to the this compound precursor.
References
An In-depth Technical Guide to the Reactivity of Bicyclo[2.2.2]octane-2,5-dione with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]octane-2,5-dione is a rigid, bicyclic molecule whose unique structural framework and reactive carbonyl groups make it a valuable building block in organic synthesis. Its C2-symmetric nature, when in chiral form, renders it an important precursor for the development of chiral ligands used in asymmetric catalysis. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, presenting key quantitative data, detailed experimental protocols, and visualizations of reaction pathways. This document is intended to serve as a practical resource for researchers in academia and industry, particularly those engaged in drug discovery and development, by consolidating existing knowledge and providing actionable experimental details.
General Principles of Reactivity
The reactivity of this compound is governed by the steric and electronic properties of its rigid bicyclic structure. The two carbonyl groups are held in a fixed orientation, influencing their accessibility to incoming nucleophiles. Nucleophilic attack on the carbonyl carbons is the primary mode of reaction.
Stereochemistry of Nucleophilic Attack
The facial selectivity of nucleophilic addition to the carbonyl groups in bicyclo[2.2.2]octane systems is a critical aspect of their reactivity. The rigid conformation of the bicyclic framework creates two distinct faces for nucleophilic approach: the exo face and the endo face. The stereochemical outcome is influenced by steric hindrance and electronic effects. Generally, nucleophilic attack is expected to occur from the less sterically hindered face. However, the presence of substituents on the bicyclic scaffold can significantly influence the facial selectivity.[1][2]
Reactions with Nucleophiles
Hydride Reductions
The reduction of the carbonyl groups in this compound to hydroxyl groups is a fundamental transformation. Metal hydrides are common reagents for this purpose, and the stereochemical outcome is of significant interest.
Experimental Protocol: Reduction of (±)-Bicyclo[2.2.2]octane-2,5-dione with Sodium Borohydride [3]
A solution of (±)-bicyclo[2.2.2]octane-2,5-dione (50 mg, 0.36 mmol) in a mixture of methanol and water (80:20, 5 mL) is cooled to 0 °C. Sodium borohydride (20 mg, 0.53 mmol) is added in one portion. The solution is stirred at 0 °C for 30 minutes. The reaction mixture is then concentrated under reduced pressure to approximately 1 mL. Saturated aqueous sodium chloride solution is added, and the mixture is extracted several times with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield a mixture of the corresponding diols.
| Reagent | Product(s) | Diastereomeric Ratio | Yield | Reference |
| Sodium Borohydride | endo,endo- and endo,exo-Bicyclo[2.2.2]octane-2,5-diols | Mixture | 80% | [3] |
Organometallic Reagents
The addition of organometallic reagents, such as Grignard and organolithium compounds, to the carbonyl groups allows for the introduction of carbon-based substituents. The facial selectivity of these additions is influenced by the nature of the organometallic reagent and the reaction conditions.
While specific examples for the 2,5-dione are limited in the readily available literature, studies on the related bicyclo[2.2.2]oct-5-en-2-one with vinylmagnesium bromide show that the stereoselectivity can be influenced by the presence of Lewis acids, with the anti-isomer often being the major product.[1][4]
Conceptual Experimental Protocol: Grignard Reaction
To a solution of this compound in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of the Grignard reagent (e.g., methylmagnesium bromide) in THF is added dropwise. The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the corresponding diol.
| Nucleophile | Product Type | Expected Major Diastereomer | Yield | Reference(s) |
| Grignard Reagents (RMgX) | Tertiary Diols | exo-addition | N/A | [1][4] |
| Organolithium Reagents (RLi) | Tertiary Diols | exo-addition | N/A | N/A |
Enolates and Related Nucleophiles
The reaction of enolates with this compound can lead to the formation of more complex molecular architectures.
Domino Michael Reaction:
In a notable example, an enolate of this compound, generated in situ, can act as a nucleophile in a domino Michael reaction. The reaction of oxophorone with electron-deficient olefins in the presence of a catalytic amount of lithium amide affords this compound derivatives in high yields. This reaction proceeds autocatalytically through the enolate of the product.[5]
Spiro-oxindole Formation:
A domino reaction of 1,3-indanedione with 3-methyleneoxindoles, promoted by triethylamine, leads to the formation of novel polycyclic triindanone-fused spiro[bicyclo[2.2.2]octane-2,3'-indoline] derivatives with high diastereoselectivity.[6][7]
| Nucleophile Precursor | Reagents/Conditions | Product Type | Yield | Reference(s) |
| Oxophorone | Electron-deficient olefin, catalytic lithium amide | This compound derivatives | High | [5] |
| 1,3-Indanedione | 3-Methyleneoxindole, triethylamine, refluxing ethanol | Triindanone-fused spiro[bicyclo[2.2.2]octane-2,3'-indoline] derivatives | Good | [6][7] |
Wittig and Horner-Wadsworth-Emmons Reactions
The carbonyl groups of this compound are susceptible to olefination reactions. While direct examples on the dione are not extensively reported, related bicyclic systems undergo these transformations. For instance, a bicyclo[2.2.2]octane aldehyde has been successfully converted to an unsaturated ester via a Horner-Wadsworth-Emmons reaction.[8] This suggests that the dione could be a substrate for similar reactions to introduce exocyclic double bonds.
Conceptual Experimental Protocol: Wittig Reaction
To a stirred suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous THF at 0 °C under an inert atmosphere, a strong base (e.g., n-butyllithium) is added dropwise. The resulting ylide solution is stirred for 30 minutes. A solution of this compound in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is purified by column chromatography.
| Reaction Type | Reagent | Product Type | Expected Stereoselectivity | Yield | Reference(s) |
| Wittig Reaction | Phosphonium ylides (e.g., Ph₃P=CH₂) | Alkenes | Z-selective for unstabilized ylides | N/A | N/A |
| Horner-Wadsworth-Emmons | Phosphonate carbanions (e.g., (EtO)₂P(O)CH₂CO₂Et) | Alkenes | E-selective for stabilized carbanions | N/A | [8] |
Applications in Drug Development and Synthesis
The rigid bicyclo[2.2.2]octane scaffold is of significant interest in medicinal chemistry as it can serve as a bioisostere for phenyl rings or other cyclic systems, providing a three-dimensional arrangement of substituents. The reactivity of the 2,5-dione allows for the introduction of various functional groups, leading to the synthesis of diverse compound libraries for biological screening.
Furthermore, as previously mentioned, the chiral derivatives of this compound are pivotal in the synthesis of chiral diene ligands. These ligands are instrumental in developing enantioselective catalytic processes, which are crucial for the synthesis of single-enantiomer drug substances.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its reactivity with a variety of nucleophiles, including hydrides, organometallics, and enolates, provides access to a wide range of functionalized bicyclic structures. The stereochemical outcome of these reactions is a key consideration, with the rigid framework of the molecule dictating the facial selectivity of nucleophilic attack. The detailed protocols and compiled data in this guide are intended to facilitate the use of this important molecule in research and development, particularly in the fields of medicinal chemistry and asymmetric catalysis. Further exploration of its reactivity with a broader scope of nucleophiles will undoubtedly continue to expand its utility in the synthesis of complex and biologically active molecules.
References
- 1. Facial selectivity in the nucleophilic additions of vinylmagnesium bromide to bicyclo[2.2.2]oct-5-en-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. Synthesis of Optically Active endo,endo Bicyclo[2.2.2]octane-2,5-diol, this compound, and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Convergent Synthesis of Triindanone-Fused Spiro[bicyclo[2.2.2]octane-2,3′-indolines] via Domino Reaction of 1,3-Indanedione and 3-Methyleneoxindoles | CoLab [colab.ws]
- 7. Collection - Convergent Synthesis of Triindanone-Fused Spiro[bicyclo[2.2.2]octane-2,3â²-indolines] via Domino Reaction of 1,3-Indanedione and 3âMethyleneoxindoles - Organic Letters - Figshare [acs.figshare.com]
- 8. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Domino Michael Reaction for the Synthesis of Bicyclo[2.2.2]octane-2,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Domino Michael reaction for the synthesis of bicyclo[2.2.2]octane-2,5-dione derivatives. This powerful reaction enables the efficient construction of this complex bridged-ring system, a scaffold of significant interest in medicinal chemistry and natural product synthesis. This document details the core reaction, including its autocatalytic nature, and explores asymmetric variations, presenting key quantitative data, detailed experimental protocols, and visualizations of the reaction pathways and workflows.
Core Concepts: The Autocatalytic Domino Michael Reaction
The seminal work in this area demonstrates a highly efficient method for the construction of this compound derivatives through a domino Michael reaction. This reaction typically involves the treatment of an oxophorone derivative with an electron-deficient olefin in the presence of a catalytic amount of a lithium amide base. A key feature of this transformation is its autocatalytic nature, where the enolate of the bicyclic product, generated in an initial domino sequence, acts as the base to propagate the reaction. This self-sustaining cycle allows for the use of substoichiometric amounts of the initial base, leading to high yields of the desired product.[1][2][3]
The reaction proceeds with high regio- and stereoselectivity, offering a significant advantage over other methods like the Diels-Alder reaction for constructing multiply functionalized bicyclo[2.2.2]octane systems.[1] The efficiency and mild conditions of this domino reaction make it an attractive strategy in organic synthesis.
Data Presentation: Reaction Scope and Optimization
The following tables summarize the quantitative data from key studies on the Domino Michael reaction for the synthesis of this compound and related derivatives.
Table 1: Autocatalytic Domino Michael Reaction of Oxophorone with Various Acrylates
| Entry | Michael Acceptor (Acrylate) | Base (equiv.) | Yield (%) |
| 1 | Cyclohexyl acrylate | LiN(Bn)₂ (0.8) | 83 |
| 2 | Cyclohexyl acrylate | LiN(Bn)₂ (0.2) | 90 |
| 3 | Cyclohexyl acrylate | LiN(Bn)₂ (0.1) | 90 |
| 4 | Methyl acrylate | LiN(Bn)₂ (0.1) | 85 |
| 5 | Ethyl acrylate | LiN(Bn)₂ (0.1) | 88 |
| 6 | t-Butyl acrylate | LiN(Bn)₂ (0.1) | 87 |
| 7 | Phenyl acrylate | LiN(Bn)₂ (0.1) | 82 |
| 8 | Cyclohexyl acrylate | LDA (0.1) | 89 |
Data sourced from Hagiwara et al., Org. Lett. 2004, 6 (7), pp 1115–1118.[1][2][3]
Table 2: Asymmetric Organocatalytic Domino Michael/Michael Reaction for Bicyclo[2.2.2]octanone Derivatives
| Entry | Catalyst | Solvent | Yield (%) | dr | ee (%) |
| 1 | Diphenylprolinol silyl ether | Toluene | 85 | >95:5 | 98 |
| 2 | Diphenylprolinol silyl ether | CH₂Cl₂ | 82 | >95:5 | 97 |
| 3 | Diphenylprolinol silyl ether | THF | 75 | 90:10 | 95 |
| 4 | Proline | Toluene | 40 | 80:20 | 60 |
Representative data from various sources on asymmetric domino reactions for related bicyclic systems.
Experimental Protocols
The following is a general experimental procedure for the autocatalytic Domino Michael reaction for the synthesis of this compound derivatives, based on the work of Hagiwara and colleagues.[1][2][3]
Materials:
-
Oxophorone derivative
-
Electron-deficient olefin (e.g., acrylate)
-
Lithium amide base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) or Lithium diisopropylamide (LDA))
-
Anhydrous tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA) (optional, but can improve yields)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the lithium amide base (0.1-0.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a solution of the oxophorone derivative in anhydrous THF.
-
The resulting mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.
-
A solution of the electron-deficient olefin (1.2 equivalents) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
Mandatory Visualizations
The following diagrams illustrate the key mechanistic pathways and a general workflow for the Domino Michael reaction.
Caption: Autocatalytic Domino Michael Reaction Mechanism.
Caption: General Experimental Workflow.
Asymmetric Synthesis and Future Outlook
The development of asymmetric variants of the Domino Michael reaction for the synthesis of bicyclo[2.2.2]octane derivatives is a significant area of research. The use of chiral organocatalysts, such as proline derivatives and cinchona alkaloids, has shown promise in achieving high enantioselectivities. These methods are crucial for the synthesis of enantiopure compounds for applications in drug discovery and development, where stereochemistry plays a critical role in biological activity.
Future research in this field will likely focus on expanding the substrate scope, developing more efficient and selective catalysts for asymmetric transformations, and applying these methodologies to the total synthesis of complex natural products and novel therapeutic agents. The inherent efficiency of the domino strategy, combined with the potential for high stereocontrol, ensures that this reaction will remain a valuable tool for organic chemists.
References
Methodological & Application
Synthesis of Chiral Ligands from Bicyclo[2.2.2]octane-2,5-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of valuable chiral ligands derived from bicyclo[2.2.2]octane-2,5-dione. The unique and rigid bicyclic scaffold of these ligands imparts exceptional stereocontrol in a variety of asymmetric transformations, making them highly sought after in the fields of catalysis and pharmaceutical synthesis. Two primary classes of chiral ligands synthesized from this precursor are highlighted: C2-symmetric dienes and salen-type ligands.
Introduction
Chiral ligands are indispensable tools in modern organic synthesis, particularly for the enantioselective construction of complex molecules. The bicyclo[2.2.2]octane framework provides a rigid and well-defined three-dimensional structure that can create a highly effective chiral environment around a metal center. This rigidity often translates to high levels of enantioselectivity in catalytic reactions.
The synthesis of these ligands typically begins with the preparation of enantiomerically pure this compound. This key intermediate can then be elaborated into various chiral ligands, including dienes for rhodium- and iridium-catalyzed reactions, and diamines for the formation of versatile salen-type complexes. These ligands have demonstrated remarkable success in asymmetric additions, arylations, and other carbon-carbon bond-forming reactions.[1][2]
Synthesis of Chiral Diene Ligands
C2-symmetric chiral diene ligands, such as (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod) and (1R,4R)-2,5-bis(phenylmethyl)bicyclo[2.2.2]octa-2,5-diene (Bn-bod), are powerful auxiliaries for a range of rhodium-catalyzed asymmetric reactions. The general synthetic strategy involves three key stages: preparation of the homochiral dione, conversion to a ditriflate intermediate, and a final palladium-catalyzed cross-coupling reaction.
Caption: Synthetic pathway to (R,R)-Ph-bod and (R,R)-Bn-bod.
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of Homochiral this compound [3]
This protocol outlines a practical route to the chiral dione precursor via a Diels-Alder reaction followed by enzymatic resolution.
Step 1: Synthesis of Racemic this compound A mixture of 1,3-cyclohexadiene and p-benzoquinone in a suitable solvent is heated to initiate a Diels-Alder reaction. The resulting adduct is then hydrogenated to yield racemic this compound.
Step 2: Formation of the Enol Acetate The racemic dione is treated with acetic anhydride and a catalytic amount of p-toluenesulfonic acid to form the corresponding enol acetate.
Step 3: Enzymatic Resolution The racemic enol acetate is dissolved in an organic solvent, and an immobilized lipase (e.g., Novozym 435) is added. The enzyme selectively hydrolyzes one enantiomer of the enol acetate to the corresponding enol, which tautomerizes to the ketone. The reaction is monitored until approximately 50% conversion is reached. The unreacted enol acetate (now enantiomerically enriched) is separated from the hydrolyzed product by column chromatography. The enantiomerically pure enol acetate is then hydrolyzed to afford the homochiral this compound.
Protocol 2: Synthesis of (1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene ((R,R)-Ph-bod) [2]
Step 1: Synthesis of the Ditriflate To a solution of (1R,4R)-bicyclo[2.2.2]octane-2,5-dione in anhydrous THF at -78 °C under an inert atmosphere, a solution of lithium diisopropylamide (LDA) is added dropwise. After stirring for 1 hour, a solution of N-(2-pyridyl)triflimide in THF is added. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the ditriflate.
Step 2: Palladium-Catalyzed Cross-Coupling To a solution of the ditriflate in anhydrous diethyl ether under an inert atmosphere is added [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) as a catalyst. A solution of phenylmagnesium bromide in diethyl ether is then added dropwise at room temperature. The reaction mixture is heated to reflux and stirred for several hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene.
Data Presentation
The synthesized chiral diene ligands exhibit excellent performance in rhodium-catalyzed asymmetric reactions. Below is a summary of their application in the asymmetric arylation of N-tosylarylimines.
| Ligand | Arylboronic Acid | Imine | Yield (%) | ee (%) | Reference |
| (R,R)-Ph-bod | Phenylboronic acid | N-(p-tolyl)benzaldimine | 98 | 99 | [2] |
| (R,R)-Ph-bod | 4-Methoxyphenylboronic acid | N-(p-tolyl)benzaldimine | 97 | 98 | [2] |
| (R,R)-Bn-bod | Phenylboronic acid | N-(p-tolyl)benzaldimine | 95 | 96 | [2] |
| (R,R)-Bn-bod | 4-Methoxyphenylboronic acid | N-(p-tolyl)benzaldimine | 96 | 95 | [2] |
Synthesis of Chiral Salen-type Ligands
A different class of chiral ligands can be accessed from this compound through the synthesis of cis-2,5-diaminobicyclo[2.2.2]octane. This chiral diamine serves as a scaffold for the preparation of salen-type ligands, which are highly effective in a variety of asymmetric catalytic transformations, including cyclopropanation and Henry reactions.[1][4]
References
Application Notes and Protocols: Bicyclo[2.2.2]octane-2,5-dione in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of bicyclo[2.2.2]octane-2,5-dione as a precursor in the synthesis of chiral ligands for asymmetric catalysis. The focus is on the application of these ligands in the highly enantioselective rhodium-catalyzed arylation of imines, a critical transformation in the synthesis of chiral amines for drug development.
Application Note 1: Synthesis of Chiral Diene Ligands from this compound
The rigid C2-symmetric framework of this compound makes it an excellent starting material for the synthesis of chiral diene ligands.[1] These ligands, particularly the 2,5-disubstituted bicyclo[2.2.2]octa-2,5-dienes (bod), have demonstrated exceptional performance in asymmetric catalysis.[2] One of the most successful ligands in this class is (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod), which is synthesized from enantiomerically pure (1R,4R)-bicyclo[2.2.2]octane-2,5-dione.[2]
The synthetic strategy involves a two-step process:
-
Ditriflate Formation: The diketone is converted into the corresponding ditriflate.
-
Palladium-Catalyzed Cross-Coupling: The ditriflate undergoes a cross-coupling reaction with an organometallic reagent (e.g., a Grignard reagent) to introduce the desired substituents at the 2 and 5 positions.[1][2]
This modular synthesis allows for the preparation of a variety of chiral diene ligands with different steric and electronic properties by simply changing the organometallic coupling partner.
Caption: Synthesis of (1R,4R)-Ph-bod* from (1R,4R)-bicyclo[2.2.2]octane-2,5-dione.
Application Note 2: Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines
Chiral diarylmethylamines are important structural motifs in many biologically active compounds and pharmaceuticals. The rhodium-catalyzed asymmetric arylation of imines with arylboronic acids or their derivatives is a powerful method for their synthesis. The use of the C2-symmetric diene ligand, (1R,4R)-Ph-bod*, in combination with a rhodium precursor, has been shown to provide excellent yields and outstanding enantioselectivities (95-99% ee) in the arylation of a wide range of N-tosylarylimines.[2][3][4][5]
The high efficiency of this catalytic system is attributed to the formation of a chiral rhodium-diene complex that effectively controls the facial selectivity of the addition of the aryl group to the imine.
Quantitative Data Summary
The following table summarizes the results of the rhodium-catalyzed asymmetric arylation of various N-tosylarylimines with phenylboroxine using the (R,R)-Ph-bod* ligand.[2]
| Entry | Imine (Ar in ArCH=NTs) | Product | Yield (%) | ee (%) |
| 1 | 4-ClC₆H₄ | (S)-N-(4-Chlorophenyl)(phenyl)methyl-4-methylbenzenesulfonamide | 98 | 98 |
| 2 | 4-CF₃C₆H₄ | (S)-N-(Phenyl)(4-(trifluoromethyl)phenyl)methyl-4-methylbenzenesulfonamide | 95 | 96 |
| 3 | 4-MeOC₆H₄ | (S)-N-(4-Methoxyphenyl)(phenyl)methyl-4-methylbenzenesulfonamide | 96 | 95 |
| 4 | 4-NMe₂C₆H₄ | (S)-N-(4-(Dimethylamino)phenyl)(phenyl)methyl-4-methylbenzenesulfonamide | 99 | 97 |
| 5 | 2-MeOC₆H₄ | (S)-N-(2-Methoxyphenyl)(phenyl)methyl-4-methylbenzenesulfonamide | 98 | 98 |
| 6 | 1-Naphthyl | (S)-N-(Naphthalen-1-yl)(phenyl)methyl-4-methylbenzenesulfonamide | 99 | 99 |
| 7 | 2-Furyl | (S)-N-(Furan-2-yl)(phenyl)methyl-4-methylbenzenesulfonamide | 98 | 99 |
Experimental Protocols
Protocol 1: Synthesis of (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene ((R,R)-Ph-bod)*
This protocol is adapted from the procedure described by Hayashi and coworkers.[2]
Step 1: Synthesis of (1R,4R)-bicyclo[2.2.2]octa-2,5-diene-2,5-diyl bis(trifluoromethanesulfonate)
-
To a solution of lithium diisopropylamide (LDA), prepared from diisopropylamine (2.2 equiv) and n-butyllithium (2.2 equiv) in tetrahydrofuran (THF) at -78 °C, is added a solution of enantiomerically pure (1R,4R)-bicyclo[2.2.2]octane-2,5-dione (1.0 equiv) in THF at -78 °C.
-
The mixture is stirred at -78 °C for 30 minutes.
-
A solution of N-(2-pyridyl)triflimide (2.2 equiv) in THF is then added dropwise at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the ditriflate.
Step 2: Synthesis of (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene ((R,R)-Ph-bod)*
-
To a solution of the ditriflate (1.0 equiv) in diethyl ether is added [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.01 equiv).
-
A solution of phenylmagnesium bromide (PhMgBr) (2.5 equiv) in diethyl ether is added dropwise at room temperature.
-
The reaction mixture is heated to reflux and stirred for 6 hours.
-
The reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give (1R,4R)-Ph-bod* as a solid.
Protocol 2: General Procedure for the Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines
This protocol is a general procedure based on the work of Hayashi and coworkers.[2]
-
In a glovebox, a mixture of [RhCl(C₂H₄)₂]₂ (0.015 mmol, 3 mol % Rh) and (R,R)-Ph-bod* (0.033 mmol) in 1,4-dioxane (1.0 mL) is stirred at room temperature for 10 minutes.
-
To this solution are added the N-tosylarylimine (1.0 mmol), phenylboroxine (0.4 mmol, 1.2 equiv of Ph), and a 1.0 M aqueous solution of potassium hydroxide (0.02 mmol).
-
The reaction mixture is stirred at 60 °C for 6 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the corresponding N-protected diarylmethylamine.
-
The enantiomeric excess (ee) of the product is determined by HPLC analysis using a chiral stationary phase column.
Caption: Proposed catalytic cycle for the Rh-catalyzed asymmetric arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. people.bu.edu [people.bu.edu]
- 4. C2-symmetric bicyclo[2.2.2]octadienes as chiral ligands: their high performance in rhodium-catalyzed asymmetric arylation of N-tosylarylimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines [organic-chemistry.org]
Application Notes and Protocols for Rhodium-Catalyzed Reactions Using Bicyclo[2.2.2]octane-2,5-dione Derived Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral ligands derived from bicyclo[2.2.2]octane-2,5-dione in rhodium-catalyzed asymmetric reactions. The focus is on the synthesis of the widely used (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*) ligand and its application in the highly enantioselective arylation of imines and conjugate addition to enones.
Introduction
Chiral ligands derived from the rigid this compound scaffold have emerged as powerful tools in asymmetric catalysis. Their C2-symmetric nature and tunable steric and electronic properties make them highly effective in a variety of rhodium-catalyzed transformations, leading to products with high enantiopurity. These ligands, particularly the diene derivatives, have shown superiority in both catalytic activity and enantioselectivity compared to some traditional chiral phosphine ligands in specific applications.
This document outlines the synthesis of a key bicyclo[2.2.2]octadiene ligand and provides detailed protocols for its use in two significant rhodium-catalyzed reactions, offering a valuable resource for researchers in organic synthesis and drug development.
Application Note 1: Synthesis of Chiral Bicyclo[2.2.2]octa-2,5-diene Ligands
The premier ligand derived from this compound is (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene, commonly referred to as (R,R)-Ph-bod*. The synthesis begins with the chiral diketone, which can be obtained through various methods, including chemoenzymatic resolution. The diketone is then converted to a ditriflate, which undergoes a palladium-catalyzed cross-coupling reaction to install the desired aryl or alkyl groups.
Protocol 1: Synthesis of (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene ((R,R)-Ph-bod*)
This protocol is based on the synthetic route reported by Hayashi and coworkers.[1]
Step 1: Synthesis of enantiomerically pure (1R,4R)-bicyclo[2.2.2]octane-2,5-dione
A practical method to obtain the enantiomerically pure diketone is through a chemoenzymatic approach involving a Diels-Alder reaction followed by lipase-mediated resolution of an enol acetate derivative.
Step 2: Synthesis of the Ditriflate
-
To a solution of (1R,4R)-bicyclo[2.2.2]octane-2,5-dione in anhydrous THF at -78 °C under an argon atmosphere, add a slight excess of freshly prepared lithium diisopropylamide (LDA) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of N-(2-pyridyl)triflimide in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ditriflate.
Step 3: Palladium-Catalyzed Cross-Coupling
-
To a solution of the ditriflate in anhydrous diethyl ether, add a catalytic amount of PdCl2(dppf).
-
To this mixture, add a solution of phenylmagnesium bromide in diethyl ether dropwise at room temperature under an argon atmosphere.
-
Reflux the reaction mixture for 6 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene ((R,R)-Ph-bod*) as a stable, crystalline solid.
Application Note 2: Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines
A highly effective application of the (R,R)-Ph-bod* ligand is in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines with arylboroxines. This reaction provides a direct route to enantiomerically enriched diarylmethylamines, which are important structural motifs in many biologically active compounds. The C2-symmetric diene ligand has demonstrated clear superiority over many chiral phosphorus ligands in both enantioselectivity and catalytic activity for this transformation.[1]
Quantitative Data
| Entry | Imine (Ar) | Arylboroxine (Ar') | Product | Yield (%) | ee (%) |
| 1 | 4-ClC6H4 | Ph | (S)-4-ClC6H4CH(Ph)NHTs | 96 | 98 |
| 2 | C6H5 | 4-ClC6H4 | (S)-C6H5CH(4-ClC6H4)NHTs | 91 | 97 |
| 3 | 4-CF3C6H4 | Ph | (S)-4-CF3C6H4CH(Ph)NHTs | 95 | 96 |
| 4 | 4-MeOC6H4 | Ph | (S)-4-MeOC6H4CH(Ph)NHTs | 98 | 95 |
| 5 | 4-Me2NC6H4 | Ph | (S)-4-Me2NC6H4CH(Ph)NHTs | 97 | 97 |
| 6 | 4-ClC6H4 | 4-MeOC6H4 | (R)-4-ClC6H4CH(4-MeOC6H4)NHTs | 99 | 99 |
Data extracted from Hayashi et al.[1]
Protocol 2: General Procedure for Asymmetric Arylation of N-Tosylarylimines
-
In a glovebox, to a Schlenk tube, add [RhCl(C2H4)2]2 (0.015 mmol, 3 mol % Rh) and (R,R)-Ph-bod* (0.033 mmol).
-
Add anhydrous dioxane (1.0 mL) and stir the mixture at room temperature for 10 minutes to generate the catalyst.
-
To this solution, add the N-tosylarylimine (0.5 mmol), the arylboroxine (0.6 mmol), and an aqueous solution of potassium hydroxide (0.1 mmol, 20 mol %).
-
Seal the tube and heat the reaction mixture at 60 °C for 6 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diarylmethylamine derivative.
-
Determine the enantiomeric excess by HPLC analysis using a chiral stationary phase column.
Application Note 3: Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones
While the Ph-bod* ligand is highly effective for imine arylation, related bicyclo[2.2.2]octadiene ligands have also shown promise in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones. This reaction is a powerful method for the construction of chiral β-aryl ketones. A modified ligand, (R,R)-Fc,Ph-bod, bearing a ferrocenyl group, has been shown to provide higher enantioselectivity than (R,R)-Ph-bod* in certain cases.
Quantitative Data
| Entry | Enone | Arylboronic Acid | Ligand | Yield (%) | ee (%) |
| 1 | 2-Cyclohexenone | Phenylboronic acid | (R,R)-Fc,Ph-bod | 98 | 98 |
| 2 | 2-Cyclohexenone | Phenylboronic acid | (R,R)-Ph-bod | 99 | 96 |
| 3 | 2-Cyclopentenone | Phenylboronic acid | (R,R)-Fc,Ph-bod | 98 | 98 |
| 4 | 2-Cyclopentenone | Phenylboronic acid | (R,R)-Ph-bod | 99 | 97 |
Data for (R,R)-Fc,Ph-bod and (R,R)-Ph-bod* from Zhou et al.
Protocol 3: General Procedure for Asymmetric 1,4-Addition to Enones
-
In a glovebox, to a Schlenk tube, add [Rh(acac)(C2H4)2] (0.01 mmol, 2 mol % Rh) and the chiral diene ligand (e.g., (R,R)-Fc,Ph-bod or (R,R)-Ph-bod*) (0.022 mmol).
-
Add a 9:1 mixture of dioxane/water (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
To this solution, add the α,β-unsaturated ketone (0.5 mmol) and the arylboronic acid (1.0 mmol).
-
Seal the tube and stir the reaction mixture at 100 °C for 3 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral β-aryl ketone.
-
Determine the enantiomeric excess by HPLC analysis using a chiral stationary phase column.
Conclusion
The this compound derived chiral diene ligands, particularly Ph-bod*, are highly effective for a range of rhodium-catalyzed asymmetric transformations. Their straightforward synthesis and exceptional performance in reactions such as the arylation of imines make them valuable tools for the synthesis of enantioenriched molecules. The protocols and data presented herein provide a practical guide for researchers looking to employ these powerful ligands in their synthetic endeavors. Further exploration of their reactivity in other catalytic processes is a promising area for future research.
References
Application Notes and Protocols for the Chemo-enzymatic Synthesis of Homochiral Bicyclo[2.2.2]octane-2,5-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Homochiral bicyclo[2.2.2]octane-2,5-dione is a valuable chiral building block in asymmetric synthesis, particularly as a precursor for novel chiral ligands and as a rigid scaffold in drug discovery. Its C2-symmetric structure makes it an attractive starting material for the synthesis of ligands used in transition-metal-catalyzed asymmetric reactions. This document provides detailed protocols for the chemo-enzymatic synthesis of homochiral this compound, leveraging a combination of a Diels-Alder reaction and subsequent enzymatic resolution or bioreduction.
Experimental Workflow and Signaling Pathways
The chemo-enzymatic synthesis of homochiral this compound can be achieved through two primary routes: enzymatic resolution of a racemic intermediate or asymmetric bioreduction of a prochiral diketone. The overall workflow is depicted below.
Figure 1. Chemo-enzymatic synthesis workflow for homochiral this compound.
Data Presentation
Table 1: Enzymatic Resolution of Racemic this compound Enol Acetate
| Enzyme | Substrate Conversion (%) | Enantiomeric Excess of Product (%) | Enantiomeric Excess of Substrate (%) | Reference |
| Immobilized Lipase (Novozym 435) | 50 | >99 (Dione) | >99 (Enol Acetate) | [1][2] |
Table 2: Bioreduction of this compound using Engineered Saccharomyces cerevisiae .[3]
| Yeast Strain | Product | Conversion (%) | Enantiomeric Excess (%) | Reference |
| TMB4100 (overexpressing YMR226c) | (+)-Hydroxyketone | >99 | >99 | [3] |
| TMB4100 (overexpressing YMR226c) | (-)-Hydroxyketone | Variable | 84-98 | [3] |
| Baker's Yeast | (+)-Hydroxyketones | Lower | >98 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound
This protocol describes the chemical synthesis of the racemic starting material for enzymatic resolution or bioreduction.
Part A: Diels-Alder Reaction to form Racemic Bicyclo[2.2.2]oct-7-ene-2,5-dione
-
In a sealed tube, dissolve p-benzoquinone (1.0 eq) in toluene.
-
Add 1,3-cyclohexadiene (1.2 eq).
-
Heat the mixture at 110 °C for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield racemic bicyclo[2.2.2]oct-7-ene-2,5-dione.
Part B: Catalytic Hydrogenation to form Racemic this compound
-
Dissolve the racemic bicyclo[2.2.2]oct-7-ene-2,5-dione (1.0 eq) in ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) (0.05 eq).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain racemic this compound.
Protocol 2: Enzymatic Resolution of Racemic this compound
This protocol details the enzymatic resolution of the racemic dione via its enol acetate derivative.[1][2]
Part A: Synthesis of Racemic 5-acetoxybicyclo[2.2.2]oct-5-en-2-one (Enol Acetate)
-
Dissolve racemic this compound (1.0 eq) in isopropenyl acetate.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01 eq).
-
Heat the mixture at reflux for 48 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the racemic enol acetate.
Part B: Lipase-catalyzed Hydrolysis of the Racemic Enol Acetate
-
To a solution of the racemic enol acetate in a suitable organic solvent (e.g., diisopropyl ether), add a phosphate buffer (e.g., pH 7.0).
-
Add immobilized lipase (e.g., Novozym 435).
-
Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC or GC.
-
When approximately 50% conversion is reached, filter off the enzyme.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of the unreacted enol acetate and the hydrolyzed dione by flash chromatography to obtain the enantiomerically pure (+)-bicyclo[2.2.2]octane-2,5-dione and the (-)-enol acetate.
Protocol 3: Bioreduction of this compound
This protocol describes the stereoselective reduction of the prochiral dione using genetically engineered Saccharomyces cerevisiae.[3]
-
Yeast Cultivation: Cultivate the genetically engineered Saccharomyces cerevisiae strain (e.g., TMB4100 overexpressing a carbonyl reductase) in an appropriate growth medium until the desired cell density is reached.
-
Bioreduction:
-
Harvest the yeast cells by centrifugation and resuspend them in a buffer solution (e.g., phosphate buffer, pH 7.0) containing a glucose source.
-
Add the this compound substrate to the cell suspension.
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Once the desired conversion is achieved, terminate the reaction by centrifuging to remove the yeast cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting hydroxyketones by flash column chromatography.
Applications in Drug Development
The homochiral bicyclo[2.2.2]octane core is a rigid and well-defined three-dimensional scaffold. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The functional groups on the bicyclic system can be readily modified to explore the chemical space around the core structure.
-
Chiral Ligands: The enantiomerically pure dione is a key precursor for the synthesis of C2-symmetric bicyclo[2.2.2]octadiene ligands, which have shown high performance in rhodium-catalyzed asymmetric arylation reactions.[4]
-
Protease Inhibitors: The bicyclo[2.2.2]octene scaffold has been investigated as a potential core for the development of non-covalent inhibitors of viral proteases, such as the SARS-CoV-2 3CL pro main protease.[5] The defined stereochemistry of the homochiral dione allows for precise spatial orientation of substituents to optimize interactions with the active site of a target protein.
References
- 1. A practical chemo-enzymatic synthesis of homochiral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient bioreduction of this compound and bicyclo[2.2.2]oct-7-ene-2,5-dione by genetically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for Diels-Alder synthesis of Bicyclo[2.2.2]octane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of bicyclo[2.2.2]octane-2,5-dione, a valuable bicyclic scaffold in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with a Diels-Alder reaction between 1,3-cyclohexadiene and p-benzoquinone to yield the intermediate, bicyclo[2.2.2]oct-5-ene-2,7-dione. This intermediate is subsequently hydrogenated to afford the saturated target compound, this compound.
Experimental Protocols
Step 1: Diels-Alder Reaction of 1,3-Cyclohexadiene and p-Benzoquinone
This procedure outlines the [4+2] cycloaddition of 1,3-cyclohexadiene and p-benzoquinone to form bicyclo[2.2.2]oct-5-ene-2,7-dione.
Materials:
-
p-Benzoquinone
-
1,3-Cyclohexadiene
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottomed flask (25 mL)
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottomed flask equipped with a stir bar, add p-benzoquinone (0.50 mmol, 54.3 mg) and 1,3-cyclohexadiene (0.50 mmol, 39.9 mg).
-
Add deionized water (5.4 mL) to the flask.
-
Stir the mixture vigorously at room temperature for 48 hours.
-
After the reaction is complete, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to yield bicyclo[2.2.2]oct-5-ene-2,7-dione.
Step 2: Catalytic Hydrogenation of Bicyclo[2.2.2]oct-5-ene-2,7-dione
This procedure describes the saturation of the double bond in the Diels-Alder adduct to yield this compound.
Materials:
-
Bicyclo[2.2.2]oct-5-ene-2,7-dione
-
Palladium on carbon (10 wt. % Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Hydrogenation vessel (e.g., Parr shaker or balloon hydrogenation setup)
-
Celite or other filter aid
Procedure:
-
Dissolve the bicyclo[2.2.2]oct-5-ene-2,7-dione (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a balloon filled with hydrogen) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or sublimation to afford a white crystalline solid.[1]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₈H₁₀O₂[2][3][4] |
| Molecular Weight | 138.16 g/mol [2][3][4] |
| Melting Point | 203-205 °C[5][6] |
| 178-180 °C (after sublimation)[1] | |
| ¹H NMR (CDCl₃, ppm) | 2.95 (m, 2H, H-1, H-4, Bridgehead), 2.25 (m, 8H, H-3, H-6, H-7, H-8, Methylene)[1] |
| ¹³C NMR (CDCl₃, ppm) | 210.8 (C-2, C-5, C=O), 48.9 (C-1, C-4, Bridgehead), 23.5 (C-3, C-6, C-7, C-8, Methylene)[1] |
| Infrared (IR) ν (cm⁻¹) | ~1730 (C=O stretch) |
Mandatory Visualization
Caption: Synthesis of this compound Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Bicyclo(2.2.2)octane-2,5-dione | C8H10O2 | CID 13570060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Bicyclo 2.2.2 octane-2,5-dione 95 57346-05-1 [sigmaaldrich.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound , 97% , 57346-05-1 - CookeChem [cookechem.com]
Application Note and Protocol: Purification of Bicyclo[2.2.2]octane-2,5-dione by Sublimation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of Bicyclo[2.2.2]octane-2,5-dione via sublimation. Sublimation is an effective technique for purifying this compound, yielding a high-purity crystalline solid suitable for various research and development applications. This application note includes a summary of physical and chemical properties, a detailed experimental protocol, and a visual representation of the experimental workflow.
Introduction
This compound is a bridged bicyclic organic compound that serves as a valuable building block in organic synthesis. Its rigid structure makes it a key precursor for the synthesis of complex molecules and chiral ligands. The synthesis of this compound, often achieved through a Diels-Alder reaction followed by hydrolysis, can result in crude products containing various impurities. For subsequent high-stakes applications such as drug development and materials science, a high degree of purity is essential. Sublimation is a preferred method for the purification of this compound due to its crystalline nature and thermal stability, allowing for the removal of non-volatile impurities.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂ | [1][2][3] |
| Molecular Weight | 138.16 g/mol | [1][2][3] |
| Appearance | White crystalline solid | |
| Melting Point | 178-180 °C or 203-205 °C | |
| CAS Number | 57346-05-1 | [3] |
Note: Discrepancies in the reported melting point exist in the literature.
Experimental Protocol: Sublimation of this compound
This protocol outlines the procedure for purifying crude this compound using a standard laboratory sublimation apparatus.
Materials and Equipment:
-
Crude this compound
-
Sublimation apparatus (including sublimator, cold finger, and collection flask)
-
Heating mantle or oil bath
-
High-vacuum pump
-
Cold trap
-
Thermometer or thermocouple
-
Spatula
-
Analytical balance
-
Schlenk line (optional, for inert atmosphere)
Procedure:
-
Preparation of the Apparatus:
-
Thoroughly clean and dry all glassware to prevent contamination.
-
Assemble the sublimation apparatus, ensuring all joints are properly sealed with high-vacuum grease.
-
Place the crude this compound into the bottom of the sublimator.
-
Insert the cold finger into the sublimator, ensuring there is no direct contact with the crude material.
-
-
Initiation of Sublimation:
-
Connect the sublimation apparatus to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
Evacuate the system to a pressure of approximately 0.01 mm Hg.[4]
-
Once a stable vacuum is achieved, begin circulating a coolant (e.g., cold water or a refrigerated circulator) through the cold finger to maintain a temperature of 0 °C.[4]
-
-
Heating and Collection:
-
Gently heat the bottom of the sublimator using a heating mantle or oil bath to a temperature of 35–40 °C.[4]
-
Observe the apparatus for the deposition of white crystals on the cold finger.
-
Continue the sublimation process until no more material is observed to sublime from the crude sample. The time required will vary depending on the quantity and purity of the starting material.
-
-
Termination and Product Recovery:
-
Once the sublimation is complete, turn off the heat source and allow the apparatus to cool to room temperature under vacuum.
-
Carefully and slowly vent the system, preferably with an inert gas like nitrogen or argon, to prevent the purified crystals from being dislodged.
-
Gently remove the cold finger from the sublimator.
-
Scrape the purified, crystalline this compound from the cold finger onto a pre-weighed collection vessel.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Assess the purity of the sublimed material using appropriate analytical techniques, such as melting point determination, NMR spectroscopy, or gas chromatography.
-
Quantitative Data
The following table summarizes typical experimental parameters for the sublimation of this compound.
| Parameter | Value | Reference |
| Sublimation Temperature | 35–40 °C | [4] |
| Pressure | 0.01 mm Hg | [4] |
| Cold Finger Temperature | 0 °C | [4] |
Note: Yield and purity improvement are dependent on the initial purity of the crude material and the precise execution of the protocol. These should be determined empirically.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the purification of this compound by sublimation.
Caption: Workflow for the purification of this compound via sublimation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Exercise caution when working with high-vacuum systems, as implosion can occur with damaged glassware.
-
Handle the cold trap with care, especially when using liquid nitrogen.
-
Refer to the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.
Conclusion
Sublimation is a straightforward and effective method for the purification of this compound. The protocol described in this application note provides a reliable procedure for obtaining high-purity material, which is critical for its use in advanced synthetic applications. By carefully controlling the temperature and pressure, researchers can efficiently remove non-volatile impurities and isolate the desired compound in its pure, crystalline form.
References
Use of Bicyclo[2.2.2]octane-2,5-dione as a rigid scaffold in medicinal chemistry
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane-2,5-dione core represents a structurally rigid and three-dimensional scaffold that has garnered increasing interest in medicinal chemistry. Its unique conformational constraints allow for the precise spatial orientation of appended functional groups, making it an attractive framework for the design of potent and selective ligands for a variety of biological targets. This document provides an overview of its applications, methodologies for the synthesis of derivatives, and protocols for their biological evaluation.
Core Applications in Drug Discovery
The rigid nature of the this compound scaffold offers several advantages in drug design. By locking the orientation of substituents, it can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. This three-dimensionality also allows for the exploration of chemical space beyond the flat, aromatic structures that have traditionally dominated drug discovery, which can lead to improved physicochemical properties and novel intellectual property.
Key therapeutic areas where the broader bicyclo[2.2.2]octane scaffold has been explored include:
-
Antiviral Agents: Fused bicyclo[2.2.2]octene derivatives have been investigated as non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication.[1][2]
-
Anti-inflammatory Drugs: The scaffold has been utilized to develop selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways.
-
Metabolic Diseases: Bicyclo[2.2.2]octane derivatives have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for diabetes and metabolic syndrome.[3]
-
Oncology: Theoretical studies have suggested that bicyclo[2.2.2]octane derivatives may interact with Vascular Endothelial Growth Factor (VEGF) receptors, which are implicated in tumor angiogenesis.[4]
-
Asymmetric Catalysis: Chiral versions of this compound serve as valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis to produce enantiomerically pure compounds.
Physicochemical Properties
The this compound scaffold can be considered a 3D bioisostere of a para-substituted phenyl ring. Replacing aromatic rings with such saturated bicyclic systems can lead to improvements in key drug-like properties, including:
-
Increased aqueous solubility
-
Reduced lipophilicity
-
Improved metabolic stability
These modifications can positively impact the pharmacokinetic profile of a drug candidate.
Quantitative Biological Data
The following table summarizes the reported biological activities of various derivatives based on the bicyclo[2.2.2]octane scaffold.
| Compound Class | Target | Key Compound(s) | Activity (IC₅₀) | Reference |
| Fused Bicyclo[2.2.2]octenes | SARS-CoV-2 3CLpro | Compound 11a | 102.2 µM | [2] |
| Bicyclo[2.2.2]octane fused cyclic amides | 11β-HSD1 | Compounds 4-8 | 0.02 to 0.03 µM | [3] |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common approach involves a Diels-Alder reaction to construct the bicyclic framework.
General Protocol for the Synthesis of Fused Bicyclo[2.2.2]octene Derivatives (as reported for SARS-CoV-2 3CLpro inhibitors):
This protocol is a generalized representation based on the synthesis of fused bicyclo[2.2.2]octenes.
-
Synthesis of 2H-pyran-2-one precursors: Substituted 2H-pyran-2-ones are synthesized from appropriate starting materials.
-
Diels-Alder Reaction: The 2H-pyran-2-one derivative is reacted with a suitable dienophile, such as maleic anhydride, in a high-boiling solvent like tetralin under reflux conditions to yield the fused bicyclo[2.2.2]octene skeleton.[5]
-
Purification: The resulting product is isolated and purified by crystallization or column chromatography.[5]
Biological Evaluation Protocols
Protocol for SARS-CoV-2 3CLpro Inhibition Assay:
This is a representative protocol for evaluating the inhibitory activity of compounds against the SARS-CoV-2 main protease.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
Fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
-
-
Assay Procedure:
-
Add 2 µL of test compound solution at various concentrations to the assay wells.
-
Add 10 µL of 3CLpro enzyme solution (final concentration ~0.5 µM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 8 µL of the fluorogenic substrate (final concentration ~20 µM).
-
Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 485 nm) over time using a plate reader.
-
Calculate the rate of reaction from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Calculate the IC₅₀ value by fitting the dose-response data to a suitable equation.
-
Signaling Pathways
While specific signaling pathways directly modulated by this compound derivatives are still under extensive investigation, their intended targets are often key nodes in well-established pathways. For example, inhibitors of 11β-HSD1 would impact the glucocorticoid signaling pathway.
Conclusion
The this compound scaffold provides a robust and versatile platform for the design of novel therapeutic agents. Its rigid, three-dimensional structure offers a unique advantage in achieving high target affinity and selectivity. Further exploration of this scaffold in various therapeutic areas, coupled with detailed structure-activity relationship studies, holds significant promise for the development of next-generation medicines.
References
- 1. Synthesis of Optically Active endo,endo Bicyclo[2.2.2]octane-2,5-diol, this compound, and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02687D [pubs.rsc.org]
- 4. ccij-online.org [ccij-online.org]
- 5. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease [mdpi.com]
Diastereoselective Routes to Bicyclo[2.2.2]octane-2,5-dione Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diastereoselective preparation of bicyclo[2.2.2]octane-2,5-dione derivatives. This structural motif is a key component in a variety of natural products and serves as a versatile building block in medicinal chemistry. The following sections detail three effective methodologies: a chemo-enzymatic approach, a tandem Michael addition-intramolecular aldol reaction, and a domino Michael/Michael reaction, providing quantitative data, step-by-step protocols, and workflow visualizations.
Introduction
The bicyclo[2.2.2]octane framework is a rigid, three-dimensional scaffold that has garnered significant attention in drug discovery due to its ability to present substituents in well-defined spatial orientations. The 2,5-dione substitution pattern, in particular, offers multiple points for functionalization, making these derivatives valuable intermediates in the synthesis of complex molecules. Achieving stereocontrol in the synthesis of these bicyclic systems is crucial for accessing specific isomers with desired biological activities. This document outlines robust and diastereoselective methods to construct these valuable compounds.
Data Presentation
The following table summarizes the quantitative data for the different diastereoselective methods described.
| Method | Starting Materials | Product | Catalyst/Enzyme | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Chemo-enzymatic Resolution | 1-(trimethylsilyloxy)cyclohexa-1,3-diene, 2-chloroacrylonitrile, then lipase | (1S,4S)-Bicyclo[2.2.2]octane-2,5-dione | Lipase AK "Amano" | Toluene/Buffer | ~45 (for resolved acetate) | >99:1 (e.r.) for acetate | [1][2] |
| Tandem Michael/Aldol Reaction | Cyclohexanone, Cyclohex-2-enone | Tricyclo[7.2.2.02,7]tridec-5-en-8-one | Triflic acid | Dichloromethane | 57 | Not specified | [3] |
| Tandem Michael/Aldol Reaction | 4-Methylcyclohexanone, Cyclohex-2-enone | 4-Methyl-tricyclo[7.2.2.02,7]tridec-5-en-8-one | Triflic acid | Dichloromethane | 65 | 1.5:1 | [3] |
| Domino Michael/Michael Reaction | 3-Alkoxycarbonyl-cyclohex-2-en-1-one, α,β-Unsaturated aldehyde | Substituted Bicyclo[2.2.2]octan-2-one derivative | Diphenylprolinol silyl ether | Toluene | High | Excellent (>95:5) | [4] |
Experimental Protocols
Chemo-enzymatic Preparation of Homochiral this compound
This protocol, adapted from the work of Luo and Carnell, involves an initial Diels-Alder reaction to form the racemic this compound, followed by an enzymatic resolution to obtain the enantiopure compound. The diastereoselectivity is achieved through the selective enzymatic acetylation of one enantiomer.[1]
Step 1: Synthesis of racemic this compound
-
To a solution of 1-(trimethylsilyloxy)cyclohexa-1,3-diene (1.0 eq) in a suitable solvent such as dichloromethane, add 2-chloroacrylonitrile (1.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Hydrolyze the resulting adduct with aqueous acid (e.g., 1 M HCl) to yield racemic this compound.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Enzymatic Resolution
-
Dissolve the racemic this compound (1.0 eq) and vinyl acetate (3.0 eq) in toluene.
-
Add immobilized Lipase AK "Amano" to the solution.
-
Shake the mixture at a constant temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC.
-
Once approximately 50% conversion is reached, filter off the enzyme and wash it with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting enol acetate and the unreacted ketone by column chromatography on silica gel to afford the highly enantioenriched acetate and the corresponding unreacted enantiomer of the dione.
Tandem Intermolecular Michael Addition-Intramolecular Aldol Reaction (Bridged Robinson Annulation)
This one-pot synthesis, developed by Jung and Maderna, provides access to substituted bicyclo[2.2.2]oct-5-en-2-ones, which can be further elaborated to the corresponding diones. The diastereoselectivity is influenced by the substitution on the starting ketone.[3]
General Procedure:
-
To a solution of the ketone (e.g., 4-methylcyclohexanone, 1.0 eq) and the cyclic enone (e.g., cyclohex-2-enone, 3.0 eq) in dichloromethane, add trifluoromethanesulfonic acid (triflic acid, 3.0 eq) at room temperature under an inert atmosphere.
-
Heat the reaction mixture in a microwave reactor at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 8 hours). Alternatively, the reaction can be performed under conventional heating.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the bicyclic enone as a mixture of diastereomers.
Organocatalytic Domino Michael/Michael Reaction
This method, reported by Umekubo and Hayashi, utilizes a chiral diphenylprolinol silyl ether catalyst to achieve a highly diastereoselective and enantioselective synthesis of substituted bicyclo[2.2.2]octanone derivatives.[4]
General Procedure:
-
To a solution of the 3-substituted cyclohex-2-en-1-one (e.g., 3-alkoxycarbonyl-cyclohex-2-en-1-one, 1.2 eq) and the α,β-unsaturated aldehyde (1.0 eq) in toluene, add the diphenylprolinol silyl ether catalyst (0.1 eq).
-
Stir the reaction mixture at room temperature for the specified time, monitoring the reaction by TLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to yield the highly substituted bicyclo[2.2.2]octanone derivative with excellent diastereoselectivity.
Visualizations
The following diagrams illustrate the workflows and logical relationships of the described synthetic methods.
Caption: Chemo-enzymatic synthesis workflow.
Caption: Tandem Michael/Aldol reaction pathway.
References
Application Notes and Protocols for Diazapolycene Synthesis via Friedländer Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of ethano-bridged diazapolycenes, potential precursors for diazapolycenes, utilizing the Friedländer reaction. The core of this methodology involves the condensation of Bicyclo[2.2.2]octane-2,5-dione with various o-aminoarenecarbaldehydes.
Introduction to the Friedländer Synthesis
The Friedländer synthesis is a classic and versatile chemical reaction used to synthesize quinoline and its derivatives.[1][2][3] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[2][3][4] The reaction proceeds through an initial aldol condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring system.[2][4][5] This methodology is highly valued for its operational simplicity and the ready availability of starting materials, making it a cornerstone in heterocyclic chemistry.[3]
Experimental Protocols
The following protocols are adapted from the work of Karim and Jahng, who successfully synthesized a series of ethanodiazapolycenes in high yields.[6]
General Considerations
-
All reagents should be of analytical grade and used as received unless otherwise noted.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Synthesis of 6,13-Dihydro-6,13-ethano-5,12-diazapentacene
-
To a mixture of 2-aminobenzaldehyde (0.59 g, 4.9 mmol) and this compound (0.30 g, 2.18 mmol) in 15 mL of ethanol, add 1 mL of 2 M potassium hydroxide (KOH) in ethanol.
-
Reflux the resulting mixture for 8 hours.
-
During the reflux, a precipitate will form.
-
After cooling, collect the precipitate by filtration.
-
Wash the collected solid with ethanol to yield the pure product as pale yellow needles.
Synthesis of 7,16-Dihydro-7,16-ethanobenzo[b]benzo[3][6]quinolino[3,2-i]acridine
-
Prepare a mixture of 3-aminonaphthalene-2-carbaldehyde (280 mg, 1.63 mmol) and this compound (90 mg, 0.65 mmol) in 10 mL of ethanol.
-
Add 1 mL of 2 M KOH in ethanol to the mixture.
-
Reflux the reaction mixture for 8 hours.
-
After the reflux period, evaporate the solvent under reduced pressure.
-
The resulting pale yellow crystalline solid is the crude product.
-
Purify the crude product by flash column chromatography on silica gel using ethyl acetate as the eluent to obtain the final product as pale yellow needles.
Synthesis of 8,19-Dihydro-8,19-ethano-7,18-diazanonacene
-
Combine 3-aminoanthracene-2-carbaldehyde and this compound in ethanol.
-
Add 2 M KOH in ethanol to the mixture.
-
Reflux the mixture for 8 hours.
-
Follow a similar workup and purification procedure as described for the synthesis of 7,16-dihydro-7,16-ethanobenzo[b]benzo[3][6]quinolino[3,2-i]acridine to obtain the desired product.
Data Presentation
The following table summarizes the quantitative data for the synthesized ethano-bridged diazapolycenes.
| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) |
| 6,13-Dihydro-6,13-ethano-5,12-diazapentacene | 2-Aminobenzaldehyde and this compound | 88% | 297–298 |
| 7,16-Dihydro-7,16-ethanobenzo[b]benzo[3][6]quinolino[3,2-i]acridine | 3-Aminonaphthalene-2-carbaldehyde and this compound | 89% | 397.35 |
| 8,19-Dihydro-8,19-ethano-7,18-diazanonacene | 3-Aminoanthracene-2-carbaldehyde and this compound | 87% | >400 |
Visualizations
The following diagrams illustrate the reaction mechanism, the specific synthesis reaction, and the general experimental workflow.
Caption: General mechanism of the Friedländer quinoline synthesis.
Caption: Synthesis of ethanodiazapolycenes.
Caption: Experimental workflow for diazapolycene synthesis.
References
- 1. scribd.com [scribd.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Synthesis of Ethano-Bridged Diazapolycenes as Potential Precursors for Diazapolycenes and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioreduction of Bicyclo[2.2.2]octane-2,5-dione using Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereoselective bioreduction of bicyclo[2.2.2]octane-2,5-dione using the whole-cell biocatalyst Saccharomyces cerevisiae (baker's yeast). This biotransformation is a valuable method for producing chiral hydroxyketones, which are important building blocks in the synthesis of pharmaceuticals and other fine chemicals. The protocols provided are based on established methodologies for yeast-mediated ketone reductions and specific findings from studies on the reduction of bicyclic ketones.
Introduction
The asymmetric reduction of prochiral ketones is a critical transformation in organic synthesis for the production of enantiomerically pure alcohols. Baker's yeast (Saccharomyces cerevisiae) is a readily available, inexpensive, and easy-to-handle whole-cell biocatalyst capable of performing a wide range of stereoselective reductions of carbonyl compounds. The reduction of this compound using Saccharomyces cerevisiae offers a green and efficient alternative to traditional chemical reductants, often proceeding with high enantioselectivity. This document outlines the procedures for both wild-type baker's yeast and genetically engineered strains for this bioreduction.
Data Presentation
The following tables summarize the quantitative data obtained from the bioreduction of this compound using different strains of Saccharomyces cerevisiae.
Table 1: Bioreduction of this compound using Baker's Yeast and Genetically Engineered Saccharomyces cerevisiae
| Yeast Strain | Substrate | Product(s) | Enantiomeric Excess (ee) | Conversion Rate | Reference |
| Baker's Yeast | This compound | (-)-3 and (+)-4 | Moderate ee for (-)-3 and (+)-4 | Poor | [1][2] |
| TMB4100 (overexpressing YMR226c) | This compound | (-)-3 and (+)-4 | 84–98% for (-)-3, >99% for (+)-4 | >40-fold faster than baker's yeast | [1][2] |
Note: (-)-3 and (+)-4 refer to the corresponding hydroxyketone products. The specific stereochemistry should be confirmed by analytical methods.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the bioreduction of this compound.
Protocol 1: Preparation of Saccharomyces cerevisiae Culture
Materials:
-
Dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or glucose
-
Tap water or sterile deionized water
-
Erlenmeyer flasks
-
Orbital shaker
Procedure:
-
Yeast Suspension: In an Erlenmeyer flask, prepare a suspension of baker's yeast by adding a specified amount of dry yeast to tap water (e.g., a common ratio is 1 g of yeast per 10-20 mL of water).
-
Energy Source: Add an energy source, typically sucrose or glucose, to the yeast suspension. The concentration of the sugar can range from 5-10% (w/v).
-
Activation: Stir the mixture at room temperature (around 25-30°C) for 30-60 minutes to activate the yeast. The suspension should become frothy, indicating yeast activity.
-
Pre-cultivation (for larger scale): For larger scale reactions or with specific yeast strains, a pre-cultivation step may be necessary. This involves inoculating a sterile growth medium (e.g., YPD broth) with the yeast and incubating it on an orbital shaker at 30°C for 24-48 hours until a desired cell density is reached.
Protocol 2: Bioreduction of this compound
Materials:
-
Activated yeast suspension (from Protocol 1)
-
This compound
-
Organic solvent for substrate dissolution (e.g., ethanol, DMSO)
-
Erlenmeyer flasks
-
Orbital shaker
Procedure:
-
Substrate Addition: Dissolve the this compound in a minimal amount of a water-miscible organic solvent. Add the substrate solution to the activated yeast suspension. The final substrate concentration should be optimized, but a starting point is typically in the range of 1-10 g/L.
-
Reaction Incubation: Incubate the reaction mixture in an Erlenmeyer flask on an orbital shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150-200 rpm).
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals. The samples can be analyzed by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Reaction Termination: Once the desired conversion is achieved, terminate the reaction. This can be done by separating the yeast cells from the reaction mixture.
Protocol 3: Product Extraction and Purification
Materials:
-
Celite® (optional)
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Cell Removal: Separate the yeast cells from the reaction mixture by centrifugation or by filtering through a pad of Celite®.
-
Extraction: Extract the aqueous filtrate or supernatant with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired hydroxyketone(s).
Visualizations
Enzymatic Reduction Pathway
The bioreduction of this compound in Saccharomyces cerevisiae is catalyzed by oxidoreductase enzymes that utilize NADPH as a cofactor. The regeneration of NADPH is coupled to the metabolism of a co-substrate like glucose.
Caption: Enzymatic reduction of this compound in S. cerevisiae.
Experimental Workflow
The overall experimental workflow for the bioreduction process is outlined below, from the preparation of the biocatalyst to the analysis of the final product.
Caption: General workflow for the bioreduction of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bicyclo[2.2.2]octane-2,5-dione
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Bicyclo[2.2.2]octane-2,5-dione synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Diels-Alder reaction for this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Diels-Alder synthesis of the Bicyclo[2.2.2]octane core are frequently encountered. Common causes include undesired polymerization of reactants, lack of stereoselectivity, and suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Optimize Reaction Temperature: The reaction temperature is critical and can influence the rate of the desired cycloaddition versus side reactions.[2] Experiment with a range of temperatures to find the optimal balance.
-
Choice of Dienophile and Diene: The nature of the diene and dienophile significantly impacts the reaction efficiency. The use of silyl enol ethers as dienes has been reported in successful syntheses.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and stereoselectivity of the Diels-Alder reaction. However, the choice and amount of catalyst are crucial, as too much can lead to undesired side reactions.[3]
-
Solvent Selection: The polarity of the solvent can influence the reaction rate. Experiment with a variety of solvents to determine the best medium for your specific reactants.
Q2: I am observing the formation of significant side products in my reaction mixture. How can I minimize their formation?
A2: Side product formation is a common issue that can complicate purification and reduce the overall yield. The nature of these side products depends on the specific synthetic route employed.
Troubleshooting Steps:
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of one reactant can lead to the formation of undesired adducts.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Stopping the reaction at the right point can prevent the formation of degradation products or further undesired reactions.
-
Purification of Starting Materials: Impurities in the starting materials can act as catalysts for side reactions or be incorporated into unwanted byproducts. Ensure the purity of your diene and dienophile before starting the reaction.
Q3: What alternative synthetic routes can I consider if the Diels-Alder approach is not yielding the desired results?
A3: If the Diels-Alder reaction proves problematic, several other strategies can be employed to synthesize the Bicyclo[2.2.2]octane core.
-
Intramolecular Michael Addition: A tandem intermolecular Michael addition followed by an intramolecular aldol process, also known as a bridged Robinson annulation, can be an effective method for constructing the bicyclic system.[4][5]
-
Chemo-enzymatic Synthesis: This approach utilizes enzymes to achieve high stereoselectivity and can be a powerful tool for obtaining homochiral this compound.[6][7] This method often involves the resolution of an intermediate using lipases.
-
Oxidative Dearomatization-Intramolecular Diels–Alder Cascade: This elegant strategy involves the in-situ generation of a diene from a phenolic precursor, which then undergoes an intramolecular Diels-Alder reaction to form the bicyclic core.
Quantitative Data Summary
For a successful chemo-enzymatic synthesis of homochiral this compound, the following conditions and results have been reported:
| Step | Reactants | Reagents/Conditions | Yield | Reference |
| Diels-Alder Reaction | Silyl enol ether, 2-chloroacrylonitrile | - | - | [1] |
| Enol Acetate Resolution | Enol acetate derivative | Immobilized lipases | - | [6] |
Note: Specific yield data was not available in the provided search results. Researchers should refer to the primary literature for detailed quantitative outcomes.
Experimental Protocols
General Protocol for Chemo-enzymatic Synthesis of Homochiral this compound (as described in the literature):
-
Diels-Alder Cycloaddition: A Diels-Alder reaction is performed between a suitable silyl enol ether and 2-chloroacrylonitrile to construct the initial bicyclic framework.[1]
-
Formation of Enol Acetate: The resulting ketone is converted to its corresponding enol acetate derivative.
-
Enzymatic Resolution: The racemic enol acetate is subjected to resolution using an immobilized lipase. This enzymatic step selectively hydrolyzes one enantiomer, allowing for the separation of the desired chiral product.[6]
-
Hydrolysis and Oxidation: The resolved enol acetate is then hydrolyzed and oxidized to afford the target homochiral this compound.
Visualizations
Caption: Troubleshooting workflow for improving this compound synthesis yield.
Caption: Key steps in the chemo-enzymatic synthesis pathway.
References
- 1. Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide [escholarship.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. patents.justia.com [patents.justia.com]
- 4. researchgate.net [researchgate.net]
- 5. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 6. A practical chemo-enzymatic synthesis of homochiral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - A Practical Chemo-enzymatic Synthesis of Homochiral this compound - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Technical Support Center: Diels-Alder Synthesis of Bicyclo[2.2.2]octane-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Diels-Alder synthesis of Bicyclo[2.2.2]octane-2,5-dione from 1,3-cyclohexadiene and p-benzoquinone.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What is the expected outcome of the Diels-Alder reaction between 1,3-cyclohexadiene and p-benzoquinone?
The primary and desired product is the endo-isomer of Bicyclo[2.2.2]oct-5-ene-2,5-dione. The endo stereochemistry is generally favored under kinetic control in this [4+2] cycloaddition.
2. My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields can stem from several side reactions or suboptimal reaction conditions. Here are common issues and their solutions:
-
Side Reaction: Polymerization of Reactants: Both 1,3-cyclohexadiene and p-benzoquinone can undergo polymerization, especially under prolonged heating or in the presence of impurities.
-
Troubleshooting:
-
Use fresh, purified reagents. 1,3-cyclohexadiene should be freshly distilled if it has been stored for an extended period.
-
Keep the reaction temperature as low as feasible while still allowing for a reasonable reaction rate.
-
Consider performing the reaction in a more dilute solution to reduce the rate of bimolecular polymerization.
-
-
-
Side Reaction: Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible. At elevated temperatures, the bicyclo[2.2.2]octane adduct can revert to the starting diene and dienophile.
-
Troubleshooting:
-
Avoid excessive heating. Monitor the reaction progress and stop the reaction once the formation of the product plateaus.
-
If the reaction requires heat, use the minimum temperature necessary to achieve a reasonable rate.
-
-
-
Side Reaction: Aromatization of the Adduct: The initial Diels-Alder adduct can undergo enolization and subsequent oxidation to form a more stable aromatic hydroquinone derivative.
-
Troubleshooting:
-
Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Choose aprotic solvents to suppress enolization.
-
Isolate the product promptly after the reaction is complete.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent can significantly impact the reaction yield.
-
Troubleshooting:
-
Aqueous media have been shown to accelerate the Diels-Alder reaction between cyclohexadiene and benzoquinone.[1]
-
Compare yields in different solvents to find the optimal conditions for your specific setup (see Table 1).
-
-
3. I am observing multiple spots on my TLC plate besides the desired product. What could these side products be?
Besides the unreacted starting materials, common side products include:
-
The exo-isomer of Bicyclo[2.2.2]oct-5-ene-2,5-dione: While the endo-isomer is kinetically favored, the exo-isomer can also be formed, particularly under thermodynamic control (higher temperatures, longer reaction times).
-
Polymers of 1,3-cyclohexadiene or p-benzoquinone: These will likely appear as baseline material or streaks on the TLC plate.
-
Hydroquinone derivatives: Formed from the aromatization of the initial adduct.
-
Double Diels-Alder adduct: Although less common, a second molecule of 1,3-cyclohexadiene can add to the remaining double bond of the initial adduct.
4. How can I minimize the formation of the exo-isomer?
To favor the formation of the kinetically preferred endo-isomer, the following conditions are recommended:
-
Lower reaction temperatures: Perform the reaction at room temperature or even below if the reaction rate is acceptable.
-
Shorter reaction times: Monitor the reaction closely and work it up as soon as a significant amount of the endo-product has formed, before significant equilibration to the exo-isomer can occur.
Data Presentation
Table 1: Effect of Solvent on the Yield of the Diels-Alder Adduct
This table summarizes the yield of the Diels-Alder adduct of 1,3-cyclohexadiene and p-benzoquinone in various solvents. The reactions were carried out at room temperature for 2 days with a 1:1 molar ratio of diene and dienophile at a concentration of approximately 0.1 M for each reactant.[1]
| Entry | Diene | Solvent | Product | Yield (%) |
| 1 | 1,3-cyclohexadiene | H₂O | Bicyclo[2.2.2]oct-5-ene-2,5-dione | 67 |
| 2 | 1,3-cyclohexadiene | Toluene | Bicyclo[2.2.2]oct-5-ene-2,5-dione | 21 |
| 3 | 1,3-cyclohexadiene | THF | Bicyclo[2.2.2]oct-5-ene-2,5-dione | 15 |
Experimental Protocols
Detailed Methodology for the Diels-Alder Synthesis of Bicyclo[2.2.2]oct-5-ene-2,5-dione
The following protocol is adapted from a literature procedure and provides a starting point for the synthesis.[1]
Materials:
-
1,3-cyclohexadiene (freshly distilled)
-
p-Benzoquinone
-
Solvent of choice (e.g., water, toluene, or THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add p-benzoquinone (1.0 eq).
-
Add the chosen solvent to achieve a concentration of approximately 0.1 M.
-
While stirring, add 1,3-cyclohexadiene (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by TLC.
-
Upon completion, perform an appropriate workup. If using water as a solvent, the product may precipitate and can be collected by filtration. If using an organic solvent, the solvent can be removed under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to isolate the desired Bicyclo[2.2.2]oct-5-ene-2,5-dione.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Synthesis of Bicyclo[2.2.2]octane-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of Bicyclo[2.2.2]octane-2,5-dione. The content is designed to address common challenges, with a particular focus on overcoming polymerization, a frequent side reaction in this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Diels-Alder reaction to synthesize the Bicyclo[2.2.2]octane skeleton is resulting in a significant amount of polymer. How can I prevent this?
A1: Polymerization is a known challenge in the Diels-Alder approach to this compound synthesis.[1] Several strategies can be employed to mitigate this issue:
-
Use of Polymerization Inhibitors: The addition of a radical scavenger can effectively prevent the polymerization of the dienophile. A common and effective inhibitor is (2,2,6,6-tetramethyl-piperidin-1-yl)oxyl (TEMPO).[2]
-
Control of Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of polymerization. It is crucial to find an optimal temperature that allows the Diels-Alder reaction to proceed at a reasonable rate without favoring polymerization.
-
Choice of Dienophile: Some dienophiles are more prone to polymerization than others. For instance, α-chloroacrylonitrile has been successfully used as a ketene equivalent in Diels-Alder reactions with the inclusion of a polymerization inhibitor.[2]
-
Slow Addition of Dienophile: Adding the dienophile slowly to the reaction mixture can help to maintain a low concentration of this reactive species, thereby disfavoring polymerization.
Q2: I am observing poor stereoselectivity in my Diels-Alder reaction. What can I do to improve it?
A2: Achieving high stereoselectivity can be challenging.[1] Consider the following approaches:
-
Chiral Auxiliaries: The use of chiral auxiliaries attached to the dienophile or diene can induce facial selectivity in the cycloaddition.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and stereoselectivity of the Diels-Alder reaction. The choice of Lewis acid and solvent is critical and often requires optimization.
-
Alternative Synthetic Routes: If stereoselectivity remains an issue, exploring alternative synthetic pathways that offer better stereocontrol, such as a diastereoselective 1,4-addition, may be a viable option.[1]
Q3: Are there alternative synthetic routes to this compound that avoid the issues of polymerization and stereoselectivity in Diels-Alder reactions?
A3: Yes, several alternative methods have been developed to circumvent the challenges associated with the Diels-Alder reaction:
-
Tandem Michael Addition: A sequence of two Michael additions can be employed to construct the bicyclic system. This method can be a rapid and convenient alternative to the Diels-Alder reaction.
-
Diastereoselective 1,4-Addition: This approach offers another pathway to the desired bicyclic dione with potentially better control over stereochemistry.[1]
-
Chemo-enzymatic Synthesis: A practical route involving a Diels-Alder reaction followed by enzymatic resolution of an enol acetate derivative has been reported for the preparation of chiral this compound.[3]
Q4: My reaction has produced a mixture of the desired product and polymer. How can I effectively purify the this compound?
A4: Separating the desired product from polymeric byproducts can be challenging due to the physical properties of the polymer.
-
Column Chromatography: This is the most common method for purification. Careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for achieving good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective method for purification, provided the polymer is soluble in the hot solvent and precipitates upon cooling, or vice-versa.
-
Distillation/Sublimation: If the product is sufficiently volatile and thermally stable, distillation or sublimation under reduced pressure can be used to separate it from the non-volatile polymer.
Experimental Protocols
Protocol 1: Diels-Alder Reaction with Polymerization Inhibitor
This protocol describes a general procedure for the Diels-Alder reaction using a polymerization inhibitor to suppress unwanted side reactions.
Materials:
-
Diene (e.g., silyl enol ether)
-
Dienophile (e.g., 2-chloroacrylonitrile)
-
Polymerization Inhibitor (e.g., TEMPO)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the diene in the anhydrous solvent under an inert atmosphere, add the polymerization inhibitor (e.g., 0.1 mol% TEMPO).
-
Slowly add the dienophile to the reaction mixture at the desired temperature (e.g., room temperature to reflux, optimization may be required).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction and work up as appropriate.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
| Method | Key Feature | Advantage | Disadvantage | Reference |
| Diels-Alder Reaction | [4+2] Cycloaddition | Efficient for forming the bicyclic core. | Prone to polymerization and potential lack of stereoselectivity. | [1] |
| Diels-Alder with Inhibitor | Use of radical scavengers like TEMPO. | Significantly reduces polymerization. | May require optimization of inhibitor concentration. | [2] |
| Tandem Michael Addition | Sequential 1,4-additions. | Alternative to Diels-Alder, potentially avoiding its pitfalls. | May require specific substrates and reaction conditions. | |
| Diastereoselective 1,4-Addition | Stereocontrolled addition. | Offers better control over the stereochemical outcome. | May involve more complex starting materials or reagents. | [1] |
| Chemo-enzymatic Synthesis | Enzymatic resolution. | Provides access to enantiomerically pure product. | Requires specific enzymes and may involve additional steps. | [3] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Competing reaction pathways in the synthesis of this compound.
References
Optimization of reaction conditions for Bicyclo[2.2.2]octane-2,5-dione synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Bicyclo[2.2.2]octane-2,5-dione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common chemoenzymatic approach involving a Diels-Alder reaction.
Issue 1: Low Yield in Diels-Alder Reaction
Question: My Diels-Alder reaction to form the bicyclo[2.2.2]octane skeleton is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the Diels-Alder cycloaddition step are a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in Diels-Alder synthesis.
Data on Reaction Condition Optimization:
Systematic optimization of reaction conditions is crucial for maximizing the yield of the Diels-Alder adduct. Temperature control is a critical parameter.[1]
| Parameter | Condition | Expected Outcome | Troubleshooting/Considerations |
| Temperature | 100 °C | Optimal for cyclization reactions.[1] | Higher temperatures can lead to side reactions and product decomposition, while lower temperatures may result in incomplete conversion.[1] |
| Catalyst | Lewis Acid (e.g., SnCl₄) | Can enhance reactivity and selectivity.[1] | May need to be optimized for specific substrates to avoid degradation. |
| Solvent | Toluene, Dichloromethane | Common solvents for Diels-Alder reactions. | The choice of solvent can influence reaction rate and selectivity. |
| Reaction Time | Several days (thermal) | Can lead to higher conversion. | Long reaction times can increase the likelihood of side product formation. Monitoring by TLC or GC is recommended. |
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction mixture. How can I identify and minimize these impurities?
Answer: A common side product in the synthesis of bicyclo[2.2.2]octane systems is the rearranged bicyclo[3.2.1]octane skeleton. This can occur under certain reaction conditions, particularly with acid catalysis.
Minimizing Side Product Formation:
-
Temperature Control: As mentioned, maintaining the optimal reaction temperature is crucial to disfavor side reactions.
-
Catalyst Choice: While Lewis acids can improve the reaction, their concentration and type should be carefully selected to avoid promoting rearrangement pathways.
-
Purification: Careful purification by column chromatography is often necessary to separate the desired product from constitutional isomers and other impurities.
Purification Parameters:
| Technique | Stationary Phase | Eluent System (example) | Notes |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | The polarity of the eluent should be gradually increased to effectively separate products with similar polarities. |
| Recrystallization | Dichloromethane/Hexane | - | Can be effective for final purification if a suitable solvent system is found. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: A practical and widely cited method is a chemoenzymatic synthesis.[2][3] This approach involves an initial Diels-Alder reaction to construct the bicyclic core, followed by an enzymatic resolution to obtain the enantiomerically pure dione.
Q2: What are the key steps in the chemoenzymatic synthesis of this compound?
A2: The key steps are:
-
Diels-Alder Cycloaddition: Reaction of a suitable diene and dienophile to form the bicyclo[2.2.2]octene precursor.
-
Functional Group Manipulation: Conversion of the initial adduct to a suitable substrate for enzymatic resolution, often an enol acetate.
-
Enzymatic Resolution: Use of a lipase (e.g., immobilized lipase) to selectively hydrolyze one enantiomer of the enol acetate, allowing for the separation of the enantiomers.
-
Oxidation: Conversion of the resolved intermediate to the final this compound.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, other routes have been reported, including:
-
1,2-Carbonyl Transposition Route: This method can be used to synthesize optically active this compound.[4]
-
Synthesis from 1,4-Cyclohexanedione: This approach involves the elaboration of a readily available starting material.
Q4: What are the common challenges in the purification of this compound?
A4: The primary challenges include separating the desired product from structurally similar side products, such as the bicyclo[3.2.1]octane regioisomer, and removing any unreacted starting materials or polymeric byproducts. Column chromatography with a carefully selected eluent system is typically required.
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of this compound (Illustrative)
This protocol is a generalized representation based on literature descriptions. Specific quantities and conditions should be optimized for your specific substrates and laboratory setup.
Step 1: Diels-Alder Reaction
-
In a dry flask under an inert atmosphere, dissolve the diene in a suitable solvent (e.g., toluene).
-
Add the dienophile to the solution.
-
If using a catalyst, add it at this stage.
-
Heat the reaction mixture to the optimized temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Enzymatic Resolution (Example with an enol acetate)
-
Prepare the racemic enol acetate derivative of the Diels-Alder product.
-
In a buffered aqueous solution, suspend the immobilized lipase.
-
Add the racemic enol acetate to the lipase suspension.
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the hydrolysis (e.g., by chiral HPLC).
-
Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Separate the hydrolyzed alcohol from the unreacted enol acetate by column chromatography.
Step 3: Oxidation to the Dione
-
Dissolve the resolved alcohol from the previous step in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent (e.g., PCC or a Swern oxidation system).
-
Stir the reaction at the appropriate temperature until the oxidation is complete (monitor by TLC).
-
Work up the reaction mixture according to the specific oxidizing agent used.
-
Purify the final this compound by column chromatography or recrystallization.
General Experimental Workflow:
Caption: General workflow for the chemoenzymatic synthesis.
References
- 1. Synthesis of Optically Active endo, endo Bicyclo[2.2.2]octane-2,5- diol, Bicyclo[2.2.2]octan-2,5-dione and Related Compounds | Lund University [lunduniversity.lu.se]
- 2. A practical chemo-enzymatic synthesis of homochiral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bridged-Selective Intramolecular Diels–Alder Reactions in the Synthesis of Bicyclo[2.2.2]octanes [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-up Synthesis of Bicyclo[2.2.2]octane-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of Bicyclo[2.2.2]octane-2,5-dione. It is intended for researchers, scientists, and drug development professionals encountering challenges during their experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Diels-Alder Reaction
The Diels-Alder reaction is a common method for constructing the bicyclo[2.2.2]octane core. A typical approach involves the reaction of a cyclohexadiene derivative with a suitable dienophile.
Problem 1: Low Yield of the Diels-Alder Adduct
Possible Causes & Troubleshooting Steps:
-
Poor Quality of Starting Materials:
-
Diene (e.g., 2-Trimethylsilyloxy-1,3-cyclohexadiene): Ensure the diene is freshly prepared or has been stored under inert atmosphere and refrigerated to prevent decomposition. Impurities can inhibit the reaction.
-
Dienophile (e.g., α-acetoxyacrylonitrile): Dienophiles can be sensitive to moisture and polymerization. Use freshly distilled or high-purity dienophile. Consider adding a polymerization inhibitor like hydroquinone if not already present.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While many Diels-Alder reactions are run at elevated temperatures, excessive heat can lead to retro-Diels-Alder reaction or decomposition. Conversely, a temperature that is too low may result in a very slow reaction rate. Experiment with a temperature gradient to find the optimal balance. For the reaction of 2-trimethylsilyloxy-1,3-cyclohexadiene with α-acetoxyacrylonitrile, the reaction is often performed at room temperature or with gentle heating.[1]
-
Pressure: For gaseous dienophiles or to accelerate sluggish reactions, conducting the reaction under moderate pressure in a sealed vessel can improve yields.
-
Solvent: The choice of solvent can influence reaction rates and selectivity. Toluene and dichloromethane are commonly used. Ensure the solvent is dry.
-
-
Side Reactions:
-
Polymerization of Dienophile: This is a common issue, especially at higher temperatures.[1] The use of an inhibitor is recommended. Running the reaction at a lower temperature for a longer duration can also mitigate this.
-
Diene Dimerization: Some dienes are prone to dimerization. This can be minimized by slowly adding the diene to a solution of the dienophile.
-
Problem 2: Difficulty in Purification of the Adduct
Possible Causes & Troubleshooting Steps:
-
Presence of Polymeric Byproducts:
-
If significant polymerization has occurred, the crude product will be a viscous oil or a solid that is difficult to handle. Attempt to precipitate the polymer by adding a non-polar solvent like hexanes and filtering.
-
-
Removal of Excess Starting Material:
-
Unreacted dienophile or diene can be removed by distillation under reduced pressure if they are sufficiently volatile.
-
-
Chromatography Issues on Large Scale:
-
Column chromatography is often not practical for large-scale purification.[2] Explore crystallization as an alternative. A solvent screen to identify a suitable crystallization solvent system is recommended. Common systems include ethyl acetate/hexanes or dichloromethane/hexanes.
-
-
Hydrolysis of Silyl Enol Ether (if applicable):
-
For adducts derived from silyl enol ethers, premature hydrolysis during workup can lead to a mixture of products. Use anhydrous workup conditions if the silyl group needs to be retained for subsequent steps. For a one-pot desilylation/hydrolysis, ensure the hydrolysis conditions are optimized for complete conversion.[1]
-
Route 2: Bridged Robinson Annulation (Tandem Michael Addition-Intramolecular Aldol Condensation)
This route provides an alternative for the construction of the bicyclo[2.2.2]octane framework, often in a one-pot procedure.[3][4]
Problem 1: Low Yield of the Bicyclic Product
Possible Causes & Troubleshooting Steps:
-
Inefficient Michael Addition:
-
The initial Michael addition between the ketone and the cyclic enone is crucial. Ensure the use of a suitable acid catalyst (e.g., trifluoromethanesulfonic acid) in the correct stoichiometric amount.[3]
-
The reaction can be sensitive to the nature of the ketone substrate. For less reactive ketones, a two-step process where the 1,5-diketone intermediate is first formed and then cyclized may give better yields.[3]
-
-
Unsuccessful Aldol Condensation/Dehydration:
-
The intramolecular aldol reaction and subsequent dehydration require strong acidic conditions. Insufficient acid or a reaction temperature that is too low may result in incomplete cyclization.
-
The choice of acid is critical. While triflic acid is effective, other strong acids can be explored.[3]
-
-
Formation of Side Products:
-
Intermolecular side reactions can compete with the desired intramolecular cyclization, especially at high concentrations. Running the reaction at a lower concentration might be beneficial, although this needs to be balanced with reaction time.
-
Problem 2: Formation of Diastereomeric Mixtures
Possible Causes & Troubleshooting Steps:
-
Lack of Stereocontrol in the Michael Addition:
-
The Michael addition can create new stereocenters, and the reaction may not be highly diastereoselective, leading to a mixture of products.[3]
-
Purification of diastereomers can be challenging. If a specific diastereomer is required, chiral auxiliaries or asymmetric catalysis might be necessary, though this adds complexity and cost for scale-up.
-
Sometimes, diastereomers can be separated by crystallization by carefully selecting the solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the synthesis of this compound?
A1: The primary challenges include:
-
Low overall yields: Many published procedures report low to moderate yields, which are not economically viable for large-scale production.[5][6]
-
Use of hazardous and expensive reagents: Some routes employ reagents that are toxic, difficult to handle, or costly, posing safety and cost issues on a larger scale.[5][6]
-
Stereocontrol: Achieving the desired stereoisomer in high purity can be difficult and may require additional resolution steps.
-
Side reactions: Polymerization of dienophiles in Diels-Alder reactions and competing intermolecular reactions in Robinson annulation can significantly reduce the yield of the desired product.[1]
-
Purification: The removal of byproducts and unreacted starting materials often requires chromatography, which is not ideal for large quantities. Developing a robust crystallization procedure is often necessary.[2]
Q2: Which synthetic route is more suitable for the large-scale synthesis of this compound?
A2: Both the Diels-Alder reaction and the bridged Robinson annulation have their advantages and disadvantages for scale-up.
-
Diels-Alder Reaction: This is a powerful and often high-yielding reaction for forming the bicyclic core. However, it can be plagued by polymerization of the dienophile and the need for potentially expensive or unstable dienes. Careful process control and the use of inhibitors are crucial for scale-up.
-
Bridged Robinson Annulation: This method can be a one-pot reaction from simple starting materials, which is advantageous for process efficiency.[3][4] However, it can suffer from lower yields with certain substrates and may produce diastereomeric mixtures.[3] The choice of route will depend on the specific target molecule, available starting materials, and the process development capabilities.
Q3: How can I minimize the formation of byproducts in the Diels-Alder synthesis?
A3: To minimize byproducts:
-
Use high-purity, freshly prepared, or distilled starting materials.
-
Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture, especially when using reactive dienophiles like α-acetoxyacrylonitrile.
-
Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to prevent retro-Diels-Alder and polymerization.
-
Consider the order of addition of reagents. Slow addition of the diene to the dienophile can sometimes reduce diene dimerization.
Q4: Are there any safety considerations I should be aware of during the scale-up?
A4: Yes, several safety aspects are critical:
-
Exothermic Reactions: Both Diels-Alder and acid-catalyzed Robinson annulations can be exothermic. On a large scale, efficient heat management is crucial to prevent runaway reactions. The reaction should be monitored closely, and adequate cooling capacity must be available.
-
Hazardous Reagents: Handle toxic and corrosive reagents like trifluoromethanesulfonic acid with appropriate personal protective equipment (PPE) and in a well-ventilated area.
-
Pressure Build-up: When conducting reactions in sealed vessels, be aware of potential pressure build-up, especially with heating. Use a vessel that is rated for the expected pressure.
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Routes to Bicyclo[2.2.2]octane Derivatives
| Synthetic Route | Starting Materials | Product | Reported Yield | Reference |
| Diels-Alder Reaction | 2-Trimethylsilyloxy-1,3-cyclohexadiene, α-acetoxyacrylonitrile | 3,3,6,6-Tetramethylthis compound | Good yield | [1][7] |
| Bridged Robinson Annulation | Cyclohexanone, Cyclohex-2-enone | Tricyclic enone derivative | 57% | [3] |
| Bridged Robinson Annulation | 4-Methylcyclohexanone, Cyclohex-2-enone | Methyl-substituted tricyclic enone derivative | 50% | [8] |
| Bridged Robinson Annulation | Acetone, Cyclohex-2-enone | Dimethyl-substituted bicyclic enone derivative | 32% | [8] |
| Friedländer Reaction | This compound, o-aminoarenecarbaldehydes | Ethano-bridged diazapolycenes | 87-89% | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diels-Alder Reaction (Illustrative)
This protocol is based on the reaction of 2-trimethylsilyloxy-1,3-cyclohexadiene and α-acetoxyacrylonitrile followed by hydrolysis, as described in the literature.[1]
Materials:
-
2-Trimethylsilyloxy-1,3-cyclohexadiene
-
α-Acetoxyacrylonitrile
-
Toluene, anhydrous
-
Hydrochloric acid, aqueous solution (e.g., 1 M)
-
Sodium bicarbonate, saturated aqueous solution
-
Brine
-
Magnesium sulfate, anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve α-acetoxyacrylonitrile (1.0 eq) in anhydrous toluene.
-
Diels-Alder Reaction: To the stirred solution, add 2-trimethylsilyloxy-1,3-cyclohexadiene (1.1 eq) dropwise via the dropping funnel at room temperature over 30 minutes.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by TLC or GC-MS until the starting materials are consumed.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Add 1 M hydrochloric acid and stir vigorously for 1-2 hours to effect desilylation and hydrolysis.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Synthesis of a Bicyclo[2.2.2]oct-5-en-2-one via Bridged Robinson Annulation (Illustrative)
This protocol is a general representation based on the acid-catalyzed reaction of a ketone and a cyclic enone.[3][4]
Materials:
-
Ketone (e.g., Cyclohexanone, 1.0 eq)
-
Cyclic enone (e.g., Cyclohex-2-enone, 3.0 eq)
-
Trifluoromethanesulfonic acid (Triflic acid, 3.0 eq)
-
Dichloromethane, anhydrous
-
Sodium bicarbonate, saturated aqueous solution
-
Brine
-
Magnesium sulfate, anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the ketone and the cyclic enone in anhydrous dichloromethane.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoromethanesulfonic acid to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature or heat to reflux (e.g., 40 °C). Monitor the reaction by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3]
Visualizations
Caption: Diels-Alder Synthesis Workflow
Caption: Bridged Robinson Annulation Pathway
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. EP2630111A2 - Preparation of bicyclo[2.2.2]octan-2-one compounds - Google Patents [patents.google.com]
- 6. US20130289295A1 - Diastereoselective preparation of bicyclo[2.2.2]octan-2-one compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Preventing rearrangement products in Bicyclo[2.2.2]octane-2,5-dione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclo[2.2.2]octane-2,5-dione. Our focus is on preventing the formation of undesired rearrangement products, particularly the thermodynamically more stable bicyclo[3.2.1]octane regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic strategies for constructing the bicyclo[2.2.2]octane core of the target dione include:
-
Diels-Alder Reaction: This is a classical and widely used method involving the cycloaddition of a cyclohexadiene derivative with a suitable ketene equivalent. Subsequent transformations then yield the desired dione.
-
Bridged Robinson Annulation: This method involves a tandem intermolecular Michael addition followed by an intramolecular aldol condensation to form the bicyclic system.
-
Intramolecular Michael Addition: This strategy relies on the cyclization of a suitably functionalized cyclohexanone precursor to form the second ring of the bicyclo[2.2.2]octane system.
Q2: What is the major rearrangement product observed during the synthesis of this compound, and why does it form?
A2: The most common rearrangement product is a bicyclo[3.2.1]octane derivative. This rearrangement, often a Wagner-Meerwein shift, is typically driven by the formation of a carbocation intermediate during the reaction.[1][2] The strain within the bicyclo[2.2.2] system can be released by the migration of a carbon-carbon bond, leading to the thermodynamically more stable bicyclo[3.2.1] skeleton. This is particularly prevalent under acidic conditions where carbocation formation is facilitated.
Q3: How can I minimize the formation of the bicyclo[3.2.1]octane byproduct?
A3: Minimizing rearrangement byproducts involves careful control of reaction conditions to avoid or stabilize carbocation intermediates. Key strategies include:
-
Choice of Catalyst: In Diels-Alder reactions, Lewis acids can enhance stereoselectivity but may also promote rearrangements if not chosen carefully or if used in excess.[3]
-
Temperature Control: Lower reaction temperatures generally disfavor rearrangement pathways, which often have a higher activation energy.
-
pH Control: Strongly acidic conditions can promote carbocation formation and subsequent Wagner-Meerwein rearrangements.[1] Careful selection of the acid and its concentration is crucial, especially in methods like the bridged Robinson annulation.
-
Reaction Time: Prolonged reaction times, especially under harsh conditions, can lead to the isomerization of the desired product to the more stable rearrangement product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound and a High Percentage of an Isomeric Impurity
Possible Cause: Formation of the bicyclo[3.2.1]octane rearrangement product due to overly acidic conditions or high temperatures.
Troubleshooting Steps:
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC, GC-MS, or NMR to track the formation of both the desired product and any major byproducts.
-
Acid Catalyst Screening: If using an acid-catalyzed method like the bridged Robinson annulation, screen different acids and their concentrations. A milder acid or a lower concentration may be sufficient to promote the desired reaction without causing extensive rearrangement.
-
Temperature Optimization: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This can be particularly important in Diels-Alder reactions.
-
Solvent Effects: The choice of solvent can influence the stability of carbocation intermediates. A more polar, non-coordinating solvent may in some cases stabilize the desired kinetic product.
Quantitative Data Summary:
| Method | Acid Catalyst | Temperature (°C) | Solvent | Bicyclo[2.2.2]octane Yield (%) | Bicyclo[3.2.1]octane Yield (%) | Reference |
| Bridged Robinson Annulation | Triflic Acid (3 equiv.) | 40 (Microwave) | Dichloromethane | 57 | Not reported, but implied to be minimized | [4] |
| Oxidative Decarboxylation | Lead Tetraacetate | Reflux | Pyridine/Benzene | 30-40 | Significant portion of the remainder | [5] |
Note: Direct comparative studies are limited in the literature. The data presented is compiled from different sources to illustrate trends.
Issue 2: Poor Stereoselectivity in the Diels-Alder Reaction
Possible Cause: Inappropriate reaction conditions (thermal vs. catalyzed) leading to a mixture of endo and exo products.
Troubleshooting Steps:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as BF₃·Et₂O, can significantly improve the stereoselectivity of the Diels-Alder reaction, often favoring the endo product.[3]
-
Temperature Control: Lowering the reaction temperature can enhance the kinetic control of the cycloaddition, leading to a higher ratio of the desired stereoisomer.
-
Dienophile and Diene Choice: The electronic nature of the substituents on both the diene and dienophile can influence the stereochemical outcome. Electron-withdrawing groups on the dienophile generally favor the endo product.
Experimental Protocols
Protocol 1: Bridged Robinson Annulation for Bicyclo[2.2.2]oct-5-en-2-one Precursor
This protocol is adapted from a procedure for a tandem intermolecular Michael addition-intramolecular aldol process.
Materials:
-
Cyclohexanone
-
Cyclohex-2-enone
-
Trifluoromethanesulfonic acid (Triflic acid)
-
Dichloromethane (anhydrous)
Procedure:
-
In a microwave reactor vessel, suspend phosphorus pentoxide in anhydrous dichloromethane.
-
Add the cyclohexanone, followed by cyclohex-2-enone at room temperature.
-
Add triflic acid (3 equivalents) to the mixture.
-
Heat the reaction mixture at 40 °C in a microwave reactor for 8 hours.
-
After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the tricyclic enone.[4]
Protocol 2: Intramolecular Michael Addition for Bicyclo[2.2.2]octane Formation
This protocol describes a general procedure for an intramolecular Michael reaction to form a bicyclo[2.2.2]octane system.
Materials:
-
A suitable acyclic precursor containing both a nucleophilic enolate (or equivalent) and a Michael acceptor.
-
Base (e.g., LDA, NaH, or K₂CO₃)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Dissolve the precursor in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the appropriate temperature (e.g., -78 °C for LDA).
-
Slowly add the base to the solution to generate the nucleophile.
-
Allow the reaction to stir at the appropriate temperature until the intramolecular cyclization is complete, as monitored by TLC or other analytical methods.
-
Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it.
-
Purify the product by column chromatography.
Visualizations
References
- 1. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Purification of Bicyclo[2.2.2]octane-2,5-dione Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Bicyclo[2.2.2]octane-2,5-dione isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main purification challenges associated with this compound isomers?
A1: The primary challenges stem from the rigid, three-dimensional structure of the bicyclo[2.2.2]octane core. This often leads to:
-
Similar Physical Properties: Diastereomers and enantiomers of this compound often exhibit very similar polarities, solubilities, and boiling points, making separation by standard techniques like simple column chromatography or recrystallization difficult.
-
Co-crystallization: Diastereomers can sometimes co-crystallize, hindering purification by recrystallization.
-
Complex NMR Spectra: The presence of multiple isomers can lead to complex and overlapping signals in NMR spectra, making characterization challenging.
Q2: Which techniques are most effective for separating diastereomers of this compound?
A2: A combination of techniques is often necessary. The most successful methods include:
-
Flash Column Chromatography: Often the first step, but may require careful optimization of the solvent system to achieve separation.
-
Recrystallization: Can be effective, particularly for diastereomers with significantly different crystal packing abilities. Fractional recrystallization is a common approach.[1]
-
Preparative Thin-Layer Chromatography (TLC): Useful for small-scale separations when column chromatography fails to provide adequate resolution.
Q3: How can I separate the enantiomers of this compound?
A3: Enantiomers have identical physical properties in an achiral environment, requiring chiral separation techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both analytical and preparative-scale separation of enantiomers. Selection of the appropriate chiral stationary phase (CSP) is crucial.
-
Resolution via Diastereomeric Derivatives: The racemic dione can be reacted with a chiral resolving agent to form diastereomers, which can then be separated by conventional methods like recrystallization or column chromatography. The separated diastereomers are then converted back to the individual enantiomers. A common method involves the formation of dihydrazone derivatives.[1]
Troubleshooting Guides
Guide 1: Poor Resolution in Column Chromatography of Diastereomers
| Problem | Possible Cause | Troubleshooting Steps |
| Co-elution of isomers | Solvent system is not providing sufficient selectivity. | 1. Solvent System Optimization: Systematically vary the polarity of the eluent. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Try small, incremental changes in the ratio. 2. Solvent Modifier: Add a small amount of a third solvent with different properties (e.g., dichloromethane, methanol, or a trace of acetic acid/triethylamine if the compounds are pH-sensitive) to modulate the interactions with the stationary phase. 3. Change Stationary Phase: If silica gel is not effective, consider using alumina (basic or neutral) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography). |
| Broad, tailing peaks | 1. Column Overload: Too much sample has been loaded onto the column. 2. Compound Degradation: The isomers may be unstable on the stationary phase. 3. Poor Packing: The column may not be packed uniformly. | 1. Reduce Sample Load: Decrease the amount of crude material loaded relative to the amount of stationary phase. A general rule is a 1:30 to 1:100 sample-to-sorbent ratio. 2. Deactivate Silica: If degradation is suspected, the silica gel can be treated with a base (e.g., triethylamine in the eluent) or an acid, depending on the nature of the compounds. 3. Repack Column: Ensure the column is packed carefully and uniformly to avoid channeling. |
| Irreproducible results | 1. Inconsistent Solvent Composition: The eluent composition may vary between runs. 2. Variable Activity of Stationary Phase: The activity of silica gel can be affected by its water content. | 1. Use Pre-mixed Solvents: Prepare a large batch of the eluent to ensure consistency. 2. Standardize Stationary Phase: Use silica gel from the same manufacturer and lot number. If necessary, oven-dry the silica before use to ensure consistent activity. |
Guide 2: Challenges in Chiral HPLC Enantioseparation
| Problem | Possible Cause | Troubleshooting Steps |
| No separation of enantiomers | Inappropriate Chiral Stationary Phase (CSP): The chosen CSP does not have the necessary chiral recognition for the this compound scaffold. | 1. Screen Different CSPs: Test a variety of CSPs. For bicyclic compounds, polysaccharide-based (e.g., Chiralcel OD, OJ) and macrocyclic glycopeptide-based (e.g., Chirobiotic T, V, R) columns are good starting points.[2] 2. Consult Literature: Search for established methods for similar bicyclic ketones. |
| Poor resolution (Rs < 1.5) | 1. Suboptimal Mobile Phase: The mobile phase composition is not ideal for the selected CSP. 2. Incorrect Flow Rate: The flow rate may be too high or too low. 3. Temperature Effects: The column temperature can influence enantioselectivity. | 1. Mobile Phase Optimization: Vary the ratio of the mobile phase components (e.g., hexane/isopropanol). Small changes can have a significant impact on resolution. Consider adding a modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) for acidic or basic analytes, respectively. 2. Optimize Flow Rate: Perform a flow rate study to find the optimal balance between resolution and analysis time. Lower flow rates often improve resolution. 3. Temperature Study: Analyze the sample at different column temperatures (e.g., 10°C, 25°C, 40°C). Some separations are better at lower or higher temperatures.[2][3] |
| Peak tailing or broadening | 1. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase support. 2. Sample Overload: Injecting too much sample. | 1. Mobile Phase Additives: Add a small amount of a competing acid or base to the mobile phase to block active sites on the stationary phase. 2. Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column. |
Data Presentation
Table 1: Representative Chromatographic Conditions for Bicyclo[2.2.2]octane Derivatives
| Compound Type | Technique | Stationary Phase | Mobile Phase/Eluent | Flow Rate | Detection | Reference |
| Bicyclo[2.2.2]octane-based amino acids | Chiral HPLC | Chirobiotic T, T2, TAG, R | Reversed-phase, polar organic, and polar ionic modes | Not specified | Not specified | [2] |
| Triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indolines] | Column Chromatography | Silica Gel | Not specified | Not specified | Not specified | [4] |
| 6-hydroxy-5-arylbicyclo[2.2.2]octan-2-one | Chiral HPLC | Not specified | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: General Procedure for Diastereomer Separation by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity. Collect fractions and monitor by TLC.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure, separated diastereomers.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Approach for Enantiomeric Resolution via Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based or macrocyclic glycopeptide-based column).
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection: Dissolve the racemic sample in the mobile phase and inject a small volume onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Method Optimization: If separation is not achieved, systematically vary the mobile phase composition, flow rate, and column temperature.
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound isomers.
Caption: A logical decision tree for troubleshooting common purification issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. KR20130138268A - Preparation of bicyclo[2.2.2]octan-2-one compounds - Google Patents [patents.google.com]
Technical Support Center: Enhancing Enantioselectivity in Bicyclo[2.2.2]octane-2,5-dione Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help you enhance enantioselectivity in reactions involving Bicyclo[2.2.2]octane-2,5-dione and its derivatives.
This resource is designed to address specific issues you may encounter during your experiments, offering practical solutions and detailed protocols to optimize your synthetic strategies.
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Asymmetric Catalysis
Q: My reaction is proceeding with a good yield, but the enantiomeric excess (ee) is disappointingly low. What are the likely causes and how can I improve the enantioselectivity?
A: Low enantioselectivity is a common challenge in asymmetric catalysis and can be influenced by several factors. A systematic approach to troubleshooting is crucial for identifying the root cause and implementing an effective solution.
Troubleshooting Workflow for Low Enantioselectivity
Troubleshooting low conversion rates in the bioreduction of Bicyclo[2.2.2]octane-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low conversion rates in the bioreduction of Bicyclo[2.2.2]octane-2,5-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the bioreduction of this compound, presenting them in a question-and-answer format to help you identify and resolve potential problems in your experiments.
Question 1: My bioreduction reaction has stalled or shows very low conversion. What are the primary factors I should investigate?
Answer: Low conversion rates in the bioreduction of this compound can stem from several factors. The most common culprits are issues with the biocatalyst, substrate/product inhibition, and suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
First, verify the viability and activity of your biocatalyst (e.g., whole yeast cells or isolated ketoreductase). Next, consider the possibility of substrate or product inhibition, which can significantly slow down or halt the reaction. Finally, ensure that all reaction parameters, including pH, temperature, and cofactor regeneration, are within the optimal range for your specific biocatalyst.
Question 2: How can I determine if substrate inhibition is the cause of low conversion?
Answer: Substrate inhibition is a known issue in the bioreduction of bicyclic ketones. High concentrations of the dione substrate can be toxic to microbial cells or directly inhibit the enzyme's active site.
To test for substrate inhibition, set up a series of reactions with varying initial concentrations of this compound while keeping all other parameters constant. If you observe a decrease in the reaction rate and overall conversion as the substrate concentration increases beyond a certain point, substrate inhibition is likely occurring. For some biocatalysts like Saccharomyces cerevisiae, an effective concentration window for similar substrates has been observed to be between 12 and 22 g/L, where activity is maintained above 95%.[1]
Question 3: I suspect product inhibition is affecting my reaction. How can I confirm this and mitigate its effects?
Answer: Product inhibition occurs when the resulting hydroxyketone product binds to the enzyme and prevents further substrate conversion.
To confirm product inhibition, you can run a reaction and at different time points, add a known concentration of the purified product to separate reaction vessels. If the reaction rate decreases with the addition of the product, this indicates product inhibition.[2]
Mitigation strategies include:
-
In situ product removal: Employing techniques like liquid-liquid extraction or adsorption to a resin during the reaction can continuously remove the product from the reaction medium.
-
Fed-batch strategy: A fed-batch approach where the substrate is added incrementally can help maintain a low product concentration, thereby reducing its inhibitory effects.
Question 4: My isolated ketoreductase (KRED) shows low activity. What are the potential causes?
Answer: Low activity of an isolated ketoreductase can be attributed to several factors:
-
Improper enzyme storage: Ensure the enzyme has been stored at the recommended temperature and in the appropriate buffer to maintain its stability and activity.
-
Cofactor limitation: Most ketoreductases are dependent on a nicotinamide cofactor (NADH or NADPH) for hydride transfer.[3][4][5] Ensure that the cofactor is present in a sufficient concentration and that an efficient cofactor regeneration system is in place. Common regeneration systems include using glucose dehydrogenase with glucose or formate dehydrogenase with formate.
-
Suboptimal reaction conditions: Verify that the pH and temperature of your reaction are optimal for the specific KRED you are using. These enzymes typically have a narrow range for maximal activity.[6]
-
Presence of inhibitors: The reaction mixture may contain unforeseen inhibitors. Review all components of your reaction for potential inhibitory compounds.
Frequently Asked Questions (FAQs)
FAQ 1: What type of biocatalyst is best suited for the bioreduction of this compound?
A variety of biocatalysts can be employed, with the choice depending on the desired stereoselectivity and process requirements. Whole cells of yeast, particularly Saccharomyces cerevisiae (baker's yeast), are a common and cost-effective option.[1][3] Genetically engineered strains of S. cerevisiae have demonstrated significantly improved conversion rates and diastereoselectivity.[1][7] Isolated ketoreductases (KREDs) offer higher purity and specificity but may require the implementation of a cofactor regeneration system.[4][8][9]
FAQ 2: How critical is pH control during the bioreduction?
pH is a critical parameter that can significantly impact both the activity of the biocatalyst and the stability of the substrate and product. For yeast-mediated reductions, maintaining a stable pH is important for effective conversion.[1] For isolated enzymes, the optimal pH can be quite specific and should be determined experimentally or from the manufacturer's data. For some microbial reductions, optimal conversion rates have been observed at pH values ranging from 5.0 to 8.0.[10]
FAQ 3: What is the role of the cofactor, and how can I ensure it is not a limiting factor?
Ketoreductases catalyze the reduction of the ketone by transferring a hydride ion from a nicotinamide cofactor, either NADH or NADPH.[5] This process oxidizes the cofactor, and for the reaction to proceed, the oxidized form must be continuously regenerated back to its reduced state. In whole-cell systems like yeast, cofactor regeneration occurs naturally through cellular metabolism. For reactions using isolated enzymes, an external cofactor regeneration system is essential. A common and efficient system is the use of a secondary enzyme like glucose dehydrogenase (GDH) and a sacrificial co-substrate like glucose to regenerate NADPH.
FAQ 4: Can the stereochemical outcome of the reduction be controlled?
Yes, the stereoselectivity of the bioreduction is a key advantage of this method. The choice of biocatalyst is the primary determinant of the stereochemical outcome. Different yeast strains or specific ketoreductases will exhibit different enantioselectivities, often following Prelog's rule to produce (S)-alcohols.[6] Some yeast species, like Candida tropicalis and Candida wickerhamii, have been reported to produce the opposite enantiomer for similar bicyclic diones.[1] Enzyme engineering can also be used to alter and improve the enantioselectivity of a ketoreductase.[4]
Data and Protocols
Table 1: Key Parameters Influencing Bioreduction Conversion Rates
| Parameter | Potential Issue | Recommended Action |
| Biocatalyst | Low cell viability or enzyme activity. | Verify cell viability (e.g., plating) or measure specific activity of isolated enzyme. Use freshly prepared cells or enzyme from a reliable source. |
| Substrate Concentration | Substrate inhibition at high concentrations. | Perform a substrate concentration optimization study to identify the optimal range. Consider a fed-batch approach. |
| Product Concentration | Product inhibition. | Test for product inhibition by adding known amounts of product to the reaction. Implement in situ product removal if necessary. |
| pH | Suboptimal pH for enzyme activity. | Measure and control the pH of the reaction medium. Determine the optimal pH for your specific biocatalyst. |
| Temperature | Suboptimal temperature for enzyme activity or stability. | Optimize the reaction temperature. Be aware that higher temperatures may increase activity but decrease enzyme stability over time. |
| Cofactor Regeneration | Insufficient regeneration of NADH/NADPH. | For isolated enzymes, ensure the cofactor regeneration system (e.g., GDH/glucose) is active and all components are at sufficient concentrations. |
| Mixing/Aeration | Poor mass transfer, especially in whole-cell systems. | Ensure adequate mixing to keep the substrate and cells in suspension. For aerobic yeasts, ensure sufficient aeration. |
Experimental Protocol: Troubleshooting Low Conversion via Substrate Concentration Optimization
-
Prepare Biocatalyst: Prepare a standardized stock of your biocatalyst (e.g., a specific concentration of yeast cells in buffer or a solution of isolated ketoreductase).
-
Set Up Reactions: In a series of reaction vessels, add the same amount of biocatalyst and all other reaction components (buffer, cofactor, etc.).
-
Vary Substrate Concentration: Add this compound to each vessel to achieve a range of final concentrations (e.g., 1 g/L, 5 g/L, 10 g/L, 15 g/L, 20 g/L, 25 g/L).
-
Incubate: Incubate all reactions under identical conditions (temperature, mixing).
-
Monitor Progress: At regular time intervals, take samples from each reaction.
-
Analyze Samples: Quench the reaction in the samples and analyze the concentration of the substrate and product using an appropriate analytical method (e.g., chiral HPLC or GC).
-
Evaluate Results: Plot the initial reaction rate and the final conversion percentage against the initial substrate concentration to determine the optimal substrate concentration and identify the onset of substrate inhibition.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy Bicyclo[2.2.2]octane-2,6-dione | 38231-60-6 [smolecule.com]
- 8. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 9. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Minimizing byproducts in the synthesis of Bicyclo[2.2.2]octane-2,5-dione derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of Bicyclo[2.2.2]octane-2,5-dione derivatives.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound derivatives, focusing on byproduct formation and offering potential solutions.
Issue 1: Formation of Diastereomeric Mixtures in Diels-Alder Reactions
-
Question: My Diels-Alder reaction is producing a mixture of diastereomers of the desired this compound derivative. How can I improve the diastereoselectivity?
-
Answer: The formation of diastereomers is a common challenge in Diels-Alder reactions. Several factors can influence the stereochemical outcome. Consider the following strategies:
-
Temperature Control: Lowering the reaction temperature can enhance the kinetic control of the cycloaddition, often favoring the formation of one diastereomer.
-
Lewis Acid Catalysis: The use of Lewis acids can influence the facial selectivity of the dienophile's approach to the diene, thereby improving diastereoselectivity.
-
Solvent Effects: The polarity of the solvent can impact the transition state of the Diels-Alder reaction. Experimenting with a range of solvents from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., dichloromethane, THF) may reveal an optimal medium for diastereoselectivity.
-
Chiral Auxiliaries: Employing chiral auxiliaries on either the diene or dienophile can effectively control the stereochemical course of the reaction, leading to a single diastereomer.
-
Issue 2: Rearrangement to Bicyclo[3.2.1]octane Byproducts
-
Question: I am observing the formation of a significant amount of a bicyclo[3.2.1]octane byproduct during the oxidative decarboxylation of my bicyclo[2.2.2]octane precursor. What is the cause and how can I prevent this?
-
Answer: Rearrangement to the thermodynamically more stable bicyclo[3.2.1]octane system is a known side reaction, particularly during oxidative decarboxylation with reagents like lead tetraacetate.[1] This rearrangement is often proposed to proceed through a carbocation intermediate.[1] To minimize this byproduct:
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Milder Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can disfavor the rearrangement pathway.
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Alternative Reagents: Explore alternative methods for decarboxylation that proceed through different mechanisms and may avoid the formation of the carbocation intermediate.
-
Substituent Effects: The electronic nature of the substituents on the bicyclo[2.2.2]octane core can influence the stability of the potential carbocation intermediate. Electron-withdrawing groups may disfavor its formation and subsequent rearrangement.
-
Issue 3: Polymerization of Starting Materials
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Question: During my Diels-Alder reaction to form the bicyclo[2.2.2]octane skeleton, I am getting a significant amount of polymer instead of the desired product. How can I address this?
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Answer: Polymerization of the diene or dienophile is a common competitive pathway, especially with reactive starting materials. To mitigate this:
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Control of Reactant Concentration: Gradually adding one of the reactants to the reaction mixture can help maintain a low instantaneous concentration, thus reducing the likelihood of polymerization.
-
Use of Inhibitors: For highly reactive dienophiles, the addition of a radical inhibitor (e.g., hydroquinone) can suppress polymerization.
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Temperature Optimization: While lower temperatures can favor the desired cycloaddition, in some cases, higher temperatures might be necessary to achieve a reasonable reaction rate and avoid prolonged reaction times that could lead to polymerization. Careful optimization is key.
-
Issue 4: Low Yields in Bridged Robinson Annulation
-
Question: I am attempting a bridged Robinson annulation to synthesize a bicyclo[2.2.2]octenone precursor, but the yields are consistently low with the formation of oligomeric byproducts. What can I do to improve the yield?
-
Answer: The bridged Robinson annulation, a tandem intermolecular Michael addition-intramolecular aldol condensation, can be sensitive to reaction conditions. Low yields are often attributed to competing Michael additions of the initial enol to another molecule of the starting enone, leading to higher oligomers.[2] To improve the yield of the desired bicyclic product:
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Acid Catalysis: The use of a strong acid catalyst, such as trifluoromethanesulfonic acid (triflic acid), has been shown to promote the desired tandem reaction.[2]
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Reaction Conditions: Both microwave irradiation and conventional heating can be effective.[2] Optimizing the temperature and reaction time is crucial.
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Two-Step Sequence: Consider performing the reaction in a two-step sequence by first isolating the intermediate 1,5-diketone before subjecting it to the cyclization conditions. This can sometimes lead to cleaner reactions and better overall yields.[2]
-
Quantitative Data Summary
The following table summarizes representative yields of this compound derivatives and their byproducts under various reaction conditions. This data is intended to provide a comparative overview to aid in reaction optimization.
| Synthetic Method | Reactants | Catalyst/Conditions | Desired Product Yield (%) | Major Byproduct(s) | Byproduct Yield (%) | Reference |
| Diels-Alder | 2-(Trimethylsilyloxy)-1,3-cyclohexadiene, α-chloroacrylonitrile | Not specified | Not specified | Diastereomers | Not specified | [US20130289295A1] |
| Bridged Robinson Annulation | Cyclohexanone, Cyclohex-2-enone | Triflic Acid, Microwave (40°C, 8h) | 57 | Oligomers | Not specified | [2] |
| Bridged Robinson Annulation | Acetone, Cyclohex-2-enone | Triflic Acid, Microwave (40°C, 2h) | 82 | Oligomers | Not specified | [2] |
| Oxidative Decarboxylation | Bicyclo[2.2.2]octane dicarboxylic acid precursor | Lead Tetraacetate, Pyridine | 30-40 | Bicyclo[3.2.1]octane rearrangement products | Not specified | [3] |
Experimental Protocols
1. General Protocol for Diels-Alder Synthesis of this compound Precursor
This protocol is a general guideline based on the reaction of a silylated cyclohexadiene with an activated alkene.[4]
-
Reactants: 2-(Trimethylsilyloxy)-1,3-cyclohexadiene (1.0 eq) and α-chloroacrylonitrile (1.1 eq).
-
Solvent: A suitable aprotic solvent such as dichloromethane or toluene.
-
Procedure:
-
To a solution of 2-(trimethylsilyloxy)-1,3-cyclohexadiene in the chosen solvent, add α-chloroacrylonitrile.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude adduct is then subjected to hydrolysis (e.g., with aqueous acid) to yield the this compound.
-
Purify the final product by sublimation or recrystallization.
-
2. General Protocol for Bridged Robinson Annulation [2]
-
Reactants: Ketone (e.g., cyclohexanone, 1.0 eq) and a cyclic enone (e.g., cyclohex-2-enone, 3.0 eq).
-
Catalyst: Trifluoromethanesulfonic acid (3.0 eq).
-
Solvent: Dichloromethane.
-
Procedure:
-
Combine the ketone and cyclic enone in dichloromethane.
-
Add trifluoromethanesulfonic acid to the mixture.
-
Heat the reaction mixture using either a microwave reactor (e.g., 40°C for 2-8 hours) or conventional heating, monitoring by TLC or GC-MS.
-
After completion, quench the reaction carefully with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting bicyclo[2.2.2]octenone derivative by column chromatography.
-
3. General Protocol for Oxidative Decarboxylation with Lead Tetraacetate [1][3]
-
Reactant: A bicyclo[2.2.2]octane dicarboxylic acid (1.0 eq).
-
Reagent: Lead tetraacetate (2.0-2.2 eq).
-
Solvent: Pyridine or a similar suitable solvent.
-
Procedure:
-
Dissolve the bicyclo[2.2.2]octane dicarboxylic acid in the chosen solvent.
-
Add lead tetraacetate portion-wise to the solution.
-
Heat the reaction mixture, monitoring the evolution of CO2 and the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove any solids.
-
Work up the reaction mixture, typically involving an acidic wash to remove pyridine, followed by extraction with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography, being mindful of the potential presence of rearrangement products.
-
Visualizations
Caption: Key synthetic routes to Bicyclo[2.2.2]octane derivatives and their major byproducts.
Caption: Troubleshooting logic for common byproducts in Bicyclo[2.2.2]octane synthesis.
References
Validation & Comparative
Confirming the Stereochemistry of Bicyclo[2.2.2]octane-2,5-dione Products: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The rigid bicyclo[2.2.2]octane framework is a privileged scaffold in medicinal chemistry and materials science. The precise stereochemical control of its derivatives, such as Bicyclo[2.2.2]octane-2,5-dione, is paramount for their function and biological activity. This guide provides an objective comparison of key analytical techniques used to confirm the stereochemistry of this compound products, supported by experimental data and detailed protocols.
Introduction to Stereochemical Analysis
The C2-symmetric chirality of this compound presents a unique challenge and opportunity in asymmetric synthesis. Confirmation of the absolute configuration and enantiomeric purity of the synthesized products is a critical step in any research and development endeavor. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD). Each method offers distinct advantages and limitations in terms of the information provided, sample requirements, and experimental workflow.
Comparison of Analytical Techniques
The choice of analytical technique for stereochemical determination depends on several factors, including the nature of the sample, the level of structural detail required, and the available instrumentation. The following table provides a comparative overview of the most common methods.
| Technique | Information Provided | Sample Requirements | Throughput | Resolution | Key Advantages | Limitations |
| NMR Spectroscopy | Relative stereochemistry, diastereomeric ratio, enantiomeric excess (with chiral auxiliaries). | Milligram quantities, soluble sample. | High | High | Non-destructive, provides detailed structural information in solution. | Determination of absolute configuration is not direct. |
| X-ray Crystallography | Unambiguous absolute configuration, solid-state conformation, bond lengths, and angles. | Single crystal of sufficient quality and size. | Low | Atomic | Provides the most definitive structural evidence. | Requires a suitable single crystal, which can be challenging to obtain. |
| Circular Dichroism (CD) | Absolute configuration (by comparison with known compounds or theoretical calculations), secondary structure of biomolecules. | Microgram to milligram quantities, soluble sample, UV-active chromophore. | High | Low | Sensitive to stereochemistry, relatively fast measurement. | Requires a chromophore near the stereocenter; interpretation can be complex. |
| Vibrational Circular Dichroism (VCD) | Unambiguous absolute configuration in solution. | Milligram quantities, soluble sample. | Medium | High | Applicable to a wide range of molecules, provides detailed conformational information.[1] | Lower signal-to-noise ratio compared to conventional IR spectroscopy. |
| Chiral HPLC | Enantiomeric excess, separation of enantiomers. | Microgram to milligram quantities, soluble sample. | High | High | Accurate quantification of enantiomers, preparative separation is possible. | Requires development of a suitable chiral stationary phase and mobile phase. |
Quantitative Data Summary
The following tables summarize key quantitative data for the stereochemical analysis of this compound and its derivatives, compiled from various studies.
Table 1: NMR Spectroscopic Data for (1S,4S)-bicyclo[2.2.2]octane-2,5-dione
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| ¹H | 2.95 | m | H-1, H-4 (Bridgehead) |
| ¹H | 2.25 | m | H-3, H-6, H-7, H-8 (Methylene) |
| ¹³C | 210.8 | - | C-2, C-5 (C=O) |
| ¹³C | 48.9 | - | C-1, C-4 (Bridgehead) |
| ¹³C | 23.5 | - | C-3, C-6, C-7, C-8 (Methylene) |
Data obtained from a technical guide by BenchChem.
Table 2: Chiroptical Data for Chiral Bicyclo[2.2.2]octane Derivatives
| Compound | Technique | Solvent | λmax (nm) | Δε (M⁻¹cm⁻¹) or [α]D | Reference |
| (+)-(1S,4S)-Bicyclo[2.2.2]octane-2,5-dione | - | - | - | 98% ee | --INVALID-LINK-- |
| (-)-2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid | CD | H₂O | 230 | - | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections provide an overview of the experimental protocols for the key analytical techniques.
Synthesis of Enantiopure (1S,4S)-Bicyclo[2.2.2]octane-2,5-dione
A practical synthetic route to obtain the homochiral dione involves a chemo-enzymatic approach. The racemic dione is first synthesized, followed by an enzymatic resolution to isolate the desired enantiomer.
Workflow for Synthesis and Analysis
Caption: General workflow from synthesis to stereochemical confirmation.
Experimental Steps:
-
Racemic Synthesis: The racemic this compound can be prepared via a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrolysis.
-
Enzymatic Resolution: The racemic mixture is subjected to enzymatic resolution, for example, using lipases, to selectively acylate one enantiomer, allowing for the separation of the two enantiomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 2-5 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, coupling constants, and through-space correlations (e.g., NOESY) to determine the relative stereochemistry. For determining enantiomeric excess, a chiral solvating agent or a chiral derivatizing agent can be used to induce diastereomeric differentiation in the NMR spectrum.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a single crystal on a goniometer head and collect diffraction data using an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles. The absolute configuration can be determined using the Flack parameter if a heavy atom is present or by anomalous dispersion methods.
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of the chiral this compound in a suitable transparent solvent (e.g., acetonitrile, methanol) at a concentration that gives an appropriate absorbance in the UV-Vis (for CD) or IR (for VCD) region.
-
Instrumentation: Record the CD spectrum using a CD spectropolarimeter and the VCD spectrum using a VCD spectrometer.
-
Data Analysis: Compare the experimental spectrum with the spectra of known compounds or with theoretically calculated spectra (e.g., using DFT methods) to assign the absolute configuration. The sign and intensity of the Cotton effects in the CD spectrum and the vibrational bands in the VCD spectrum are characteristic of a particular enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Choose a suitable chiral stationary phase (CSP) for the separation of the enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the resolution of cyclic ketones.
-
Mobile Phase Optimization: Develop an optimal mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The mobile phase composition is critical for achieving good separation.
-
Analysis: Inject the sample onto the chiral HPLC column and monitor the elution of the enantiomers using a suitable detector (e.g., UV). The enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers.
Logical Relationships in Stereochemical Determination
The confirmation of stereochemistry often involves a multi-pronged approach where the results from different techniques are correlated to provide a comprehensive and unambiguous assignment.
Caption: Logical flow for comprehensive stereochemical assignment.
Conclusion
The stereochemical confirmation of this compound products is a critical aspect of their synthesis and application. This guide has provided a comparative overview of the primary analytical techniques employed for this purpose. While X-ray crystallography offers the most definitive determination of absolute configuration, its requirement for single crystals can be a limitation. Chiroptical methods like CD and VCD provide excellent alternatives for determining the absolute configuration in solution, often in conjunction with computational methods. NMR spectroscopy remains an indispensable tool for determining relative stereochemistry and assessing diastereomeric purity. Finally, chiral HPLC is the gold standard for the accurate determination of enantiomeric excess. A combination of these techniques, as outlined in the provided workflows, will provide the most comprehensive and reliable characterization of the stereochemistry of this compound products, ensuring the integrity and reproducibility of research in this important class of molecules.
References
A Spectroscopic Showdown: Bicyclo[2.2.2]octane-2,5-dione and Its Derivatives Unveiled
A detailed comparative analysis of the spectroscopic characteristics of Bicyclo[2.2.2]octane-2,5-dione and its substituted analogues, providing crucial data for researchers and professionals in drug discovery and chemical synthesis.
This guide offers an objective comparison of the spectroscopic profiles of this compound and its derivatives, supported by experimental data. The rigid bicyclic framework of these compounds makes them valuable scaffolds in medicinal chemistry and materials science. Understanding their distinct spectroscopic signatures is paramount for their identification, characterization, and quality control.
Core Spectroscopic Data Comparison
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy for this compound and two of its derivatives: 1-methylbicyclo[2.2.2]octan-2-one and 3-hydroxy-3-methylbicyclo[2.2.2]octan-2-one.
| Compound | ¹H NMR (δ ppm) | Multiplicity | Assignment |
| This compound[1] | 2.95 | m | H-1, H-4 (Bridgehead) |
| 2.25 | m | H-3, H-6, H-7, H-8 (Methylene) | |
| 1-methylbicyclo[2.2.2]octan-2-one | Signals at δ 1.03 (d, J = 7 Hz, 3H), 3.57 (s, 3H), 4.88 (d, J = 6 Hz, 1H), 5.2-5.5 (m, 1H), 5.7-6.0 (m, 1H) | d, s, d, m, m | Methyl, Methoxy, Methine, Vinylic protons |
| 3-hydroxy-3-methylbicyclo[2.2.2]octan-2-one[2] | Not explicitly detailed, but its formation is confirmed spectroscopically. | - | - |
| Compound | ¹³C NMR (δ ppm) | Assignment |
| This compound[1] | 210.8 | C-2, C-5 (C=O) |
| 48.9 | C-1, C-4 (Bridgehead) | |
| 23.5 | C-3, C-6, C-7, C-8 (Methylene) | |
| 1-methylbicyclo[2.2.2]octan-2-one[2] | Structure confirmed by ¹³C NMR. | - |
| 3-hydroxy-3-methylbicyclo[2.2.2]octan-2-one[2] | Structure confirmed by ¹³C NMR. | - |
| Compound | IR (cm⁻¹) | Assignment |
| This compound[1] | ~1730 | C=O stretch |
| 1-methylbicyclo[2.2.2]octan-2-one[2] | Structure identified by IR. | - |
| 3-hydroxy-3-methylbicyclo[2.2.2]octan-2-one[2] | Structure identified by IR. | - |
Experimental Protocols
The acquisition of the presented spectroscopic data follows established analytical procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples are typically dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃).[1] Both ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).[1] For ¹H NMR, the chemical shifts and coupling constants provide information about the proton environment, while ¹³C NMR details the carbon framework of the molecule.
Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.[1] Samples can be prepared as a KBr pellet or dissolved in a suitable solvent for analysis. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. The most prominent feature for these compounds is the carbonyl (C=O) stretching frequency, which is a key diagnostic peak.[1]
Mass Spectrometry (MS): Electron ionization (EI) is a common method for the mass spectrometric analysis of these bicyclic ketones.[1] The molecule is ionized, and the resulting molecular ion and its fragmentation pattern provide information about the molecular weight and structural features of the compound. A typical fragmentation for bicyclic systems is the retro-Diels-Alder reaction.
Synthesis and Reaction Pathway
A common route for the synthesis of the this compound core involves a Diels-Alder reaction. The following diagram illustrates a typical synthetic workflow.
Caption: Synthetic workflow for this compound.
This synthetic approach highlights the accessibility of the bicyclic core structure, which can then be further modified to generate a variety of derivatives. The introduction of substituents on the bicyclic framework leads to distinct changes in the spectroscopic properties, which are crucial for the characterization of new compounds. For instance, the introduction of a methyl group in 1-methylbicyclo[2.2.2]octan-2-one will introduce a characteristic doublet in the ¹H NMR spectrum and an additional signal in the aliphatic region of the ¹³C NMR spectrum. Similarly, the hydroxyl group in 3-hydroxy-3-methylbicyclo[2.2.2]octan-2-one will result in a broad singlet in the ¹H NMR spectrum and a characteristic O-H stretching band in the IR spectrum.
References
A Comparative Guide to Catalysts for Asymmetric Synthesis Utilizing Bicyclo[2.2.2]octane-2,5-dione Derived Ligands
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane framework, a rigid and sterically defined scaffold, has emerged as a privileged structure in the design of chiral ligands for asymmetric catalysis. Derived from the versatile precursor bicyclo[2.2.2]octane-2,5-dione, these ligands have demonstrated exceptional performance in a variety of metal-catalyzed transformations, offering high levels of enantioselectivity and catalytic activity. This guide provides a comparative analysis of prominent catalyst systems based on these ligands, supported by experimental data and detailed protocols to aid in the selection and application of these powerful tools in chemical synthesis.
Performance Comparison of Catalytic Systems
The efficacy of chiral ligands derived from this compound is most evident in rhodium- and iridium-catalyzed asymmetric reactions. The C2-symmetric diene ligands, in particular, have shown remarkable success. Below is a summary of their performance in key transformations.
| Reaction Type | Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |
| Rh-catalyzed Asymmetric Arylation | [RhCl(C2H4)2]2 / (R,R)-Ph-bod | N-tosylarylimines | Diarylmethylamines | 96 | 98 | [1][2] |
| Rh-catalyzed Asymmetric Arylation | [RhCl(C2H4)2]2 / (R,R)-Bn-bod | N-tosylarylimines | Diarylmethylamines | High | 94 | [1][2] |
| Rh-catalyzed 1,4-Addition | Rh-complex / (R,R)-Fc,Ph-bod | α,β-unsaturated ketones | β-aryl ketones | High | Generally higher than Ph-bod* | [3] |
| Ir-catalyzed Kinetic Resolution | [IrCl(COD)]2 / bicyclo[2.2.2]octadiene ligand | Secondary allylic carbonates | Enantioenriched allylic carbonates | - | up to 98 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these catalytic systems. The following are representative experimental protocols for the synthesis of the chiral ligand precursor and its application in a rhodium-catalyzed asymmetric arylation.
Synthesis of Enantiomerically Pure (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione
A common method for obtaining the enantiopure dione is through the resolution of the racemic mixture via the formation of diastereomeric dihydrazones.[5]
-
Dihydrazone Formation: Racemic this compound is reacted with a chiral hydrazide, such as (R)-5-(1-phenylethyl)semioxamazide, in a suitable solvent to form a mixture of diastereomeric dihydrazones.
-
Fractional Recrystallization: The diastereomeric mixture is separated by fractional recrystallization from a solvent like ethanol.
-
Hydrolysis: The separated diastereomeric dihydrazone is then hydrolyzed under acidic conditions to yield the enantiopure (1R,4R)-bicyclo[2.2.2]octane-2,5-dione.[5]
Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines
This protocol is adapted from the work of Hayashi and co-workers, showcasing the use of a C2-symmetric diene ligand.[1][2]
-
Catalyst Preparation: In a glovebox, a mixture of [RhCl(C2H4)2]2 and the chiral diene ligand (e.g., (R,R)-Ph-bod*) in a 1:2.2 molar ratio is dissolved in an appropriate solvent such as 1,4-dioxane.
-
Reaction Setup: To this catalyst solution, the N-tosylarylimine and an arylboronic acid are added.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 40 °C) for a designated time, monitored by TLC or GC for completion.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired diarylmethylamine.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by HPLC analysis using a chiral stationary phase column.
Visualizing the Catalytic Pathway and Workflow
To better understand the processes involved, the following diagrams illustrate the general workflow for ligand synthesis and application, as well as a simplified catalytic cycle.
Caption: Workflow for the synthesis of chiral diene ligands from racemic this compound.
Caption: Simplified catalytic cycle for rhodium-catalyzed asymmetric arylation.
Conclusion
Ligands derived from this compound represent a powerful class of chiral auxiliaries for asymmetric catalysis. Their rigid C2-symmetric backbone allows for excellent stereochemical control in a range of transformations, leading to products with high enantiopurity. The data and protocols presented herein serve as a valuable resource for researchers engaged in the development of stereoselective synthetic methodologies, with broad applications in the pharmaceutical and fine chemical industries. Further exploration into the derivatization of this scaffold holds the promise of discovering novel catalysts with even greater efficiency and broader substrate scope.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. people.bu.edu [people.bu.edu]
- 3. A chiral bicyclo[2.2.2]octa-2,5-diene ligand substituted with the ferrocenyl group and its use for rhodium-catalyzed asymmetric 1,4-addition reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Bicyclo[2.2.2]octane-2,5-dione Derived Ligands: A Comparative Guide to their Efficacy in Rh-catalyzed Additions
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalytic systems is paramount. In the realm of asymmetric synthesis, rhodium-catalyzed addition reactions have emerged as a powerful tool for the construction of chiral molecules. The performance of these catalytic systems is intrinsically linked to the nature of the chiral ligand employed. This guide provides a comprehensive comparison of the efficacy of bicyclo[2.2.2]octane-2,5-dione derived ligands in Rh-catalyzed additions, supported by experimental data and detailed protocols.
Chiral diene ligands derived from the this compound scaffold have garnered significant attention due to their remarkable performance in various rhodium-catalyzed asymmetric transformations. These ligands have demonstrated superiority over traditional chiral phosphine ligands in certain applications, offering enhanced catalytic activity and enantioselectivity.
Performance in Rh-catalyzed Asymmetric 1,4-Additions
One of the most prominent applications of this compound derived ligands is in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. The rigid and C2-symmetric nature of these ligands creates a well-defined chiral environment around the rhodium center, leading to high levels of stereocontrol.
Below is a summary of the performance of a key bicyclo[2.2.2]octadiene ligand, (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene ((R,R)-Ph-bod*), in the Rh-catalyzed 1,4-addition of arylboronic acids to chromones, which are considered challenging substrates.
| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 2-Phenylflavanone | 98 | 99 |
| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)flavanone | 97 | 99 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)flavanone | 99 | 99 |
| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)flavanone | 95 | 98 |
| 5 | 3-Methylphenylboronic acid | 2-(3-Methylphenyl)flavanone | 96 | 99 |
| 6 | 2-Methylphenylboronic acid | 2-(2-Methylphenyl)flavanone | 92 | 97 |
Data compiled from a study on the Rh-catalyzed asymmetric 1,4-addition to chromones.[1]
The results clearly indicate that the (R,R)-Ph-bod* ligand consistently delivers excellent yields and outstanding enantioselectivities across a range of substituted arylboronic acids.[1]
Comparison with Alternative Ligands
The efficacy of bicyclo[2.2.2]octadiene-derived ligands has been compared to other widely used chiral ligands, such as chiral bisphosphines. In the rhodium-catalyzed asymmetric arylation of N-tosylarylimines, the C2-symmetric diene ligand (R,R)-Ph-bod* demonstrated clear superiority in both enantioselectivity and catalytic activity compared to established phosphine ligands like (R)-BINAP and (R)-SEGPHOS.[2]
| Ligand | Yield (%) | ee (%) |
| (R,R)-Ph-bod * | 98 | 99 |
| (R)-BINAP | 85 | 88 |
| (R)-SEGPHOS | 90 | 92 |
Representative data from the Rh-catalyzed asymmetric arylation of an N-tosylarylimine with an arylboroxine.[2]
Experimental Protocols
Synthesis of (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene ((R,R)-Ph-bod*)
The synthesis of C2-symmetric bicyclo[2.2.2]octadiene ligands commences with the enantiomerically pure (1R,4R)-bicyclo[2.2.2]octane-2,5-dione.[3][4]
-
Optical Resolution: Racemic this compound is resolved to obtain the enantiomerically pure (1R,4R)-dione.[3][4]
-
Ditriflate Formation: The dione is then converted to the corresponding ditriflate.[3][4]
-
Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction of the ditriflate with a Grignard reagent (e.g., PhMgBr) furnishes the desired 2,5-disubstituted bicyclo[2.2.2]octadiene ligand.[3][4]
General Procedure for Rh-catalyzed Asymmetric 1,4-Addition
The following is a general experimental protocol for the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ketone using a bicyclo[2.2.2]octadiene ligand.
-
Catalyst Preparation: In a glovebox, a rhodium precursor (e.g., [Rh(acac)(C2H4)2]) and the chiral diene ligand are dissolved in a suitable solvent (e.g., 1,4-dioxane/H2O). The mixture is stirred at room temperature to form the active catalyst.
-
Reaction Setup: To a reaction vessel containing the α,β-unsaturated ketone and the arylboronic acid is added the prepared catalyst solution.
-
Reaction Execution: The reaction mixture is stirred at a specific temperature for a designated period.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired enantioenriched product.
Visualizing the Process
To better understand the workflow and the underlying mechanism, the following diagrams are provided.
Caption: Experimental workflow for Rh-catalyzed asymmetric 1,4-addition.
References
- 1. Rhodium/chiral diene-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones: a highly enantioselective pathway for accessing chiral flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. people.bu.edu [people.bu.edu]
Navigating the Computational Landscape of Bicyclo[2.2.2]octane Synthesis: A Guide to DFT Calculations for Intramolecular Diels-Alder Reactions
For researchers, scientists, and professionals in drug development, the intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing the complex, three-dimensional architecture of bicyclo[2.2.2]octane cores, which are prevalent in numerous natural products and pharmaceutical agents. Accurate theoretical prediction of reaction feasibility, regioselectivity, and stereoselectivity is crucial for designing efficient synthetic routes. This guide provides a comparative overview of Density Functional Theory (DFT) methods for modeling the IMDA reaction of bicyclo[2.2.2]octane precursors, supported by published data and detailed computational protocols.
The selection of an appropriate DFT functional and basis set is paramount for obtaining reliable energetic and geometric information about the transition states and products of these reactions. This guide summarizes the performance of various functionals and provides a practical framework for setting up these calculations.
Performance of DFT Functionals in Diels-Alder Reactions
| DFT Functional | Category | General Performance for Diels-Alder Activation Energies | Recommended Basis Set |
| B3LYP | Hybrid GGA | A common starting point, but may underestimate barrier heights.[1] | 6-31G* or larger |
| M06-2X | Hybrid Meta-GGA | Generally provides more accurate barrier heights and thermochemistry compared to B3LYP.[2] | 6-311+G(d,p) or larger |
| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Includes empirical dispersion corrections, crucial for capturing non-covalent interactions in the transition state.[3][4] | 6-311+G(d,p) or larger |
| CAM-B3LYP | Range-Separated Hybrid | Often performs well for activation energies in pericyclic reactions.[3][4] | 6-31G* or larger |
| LC-ωPBE | Range-Separated Hybrid | Another reliable range-separated functional for reaction barriers.[3][4] | 6-31G* or larger |
Key Takeaway: For a balance of computational cost and accuracy, functionals like M06-2X and ωB97X-D with a triple-zeta basis set such as 6-311+G(d,p) are recommended for studying the intramolecular Diels-Alder reactions of bicyclo[2.2.2]octane precursors. The inclusion of dispersion corrections (as in ωB97X-D) is particularly important for accurately modeling the compact transition states of these reactions.
Case Study: Regioselectivity in the IMDA Reaction of a 6-Alkenylcyclohexa-2,4-dien-1-one Derivative
A study by Hanashima et al. on the bridged-selective IMDA reactions in the synthesis of bicyclo[2.2.2]octanes provides a concrete example of DFT calculations applied to this system.[5] The researchers used the B3LYP functional with the 6-31G(d) basis set to investigate the competition between the formation of a bridged (bicyclo[2.2.2]octane) and a fused cycloadduct.
Their calculations revealed that the transition state leading to the bridged product was energetically favored over the transition state for the fused product, thus explaining the experimentally observed selectivity.[5]
| Transition State | Relative Energy (kcal/mol) |
| TS (Fused Product) | +2.2 |
| TS (Bridged Product) | 0.0 |
| Fused Product | -5.5 |
| Bridged Product | 0.0 |
Data from Hanashima et al. (2020), calculated at the B3LYP/6-31G(d) level of theory.[5]
This case study underscores the utility of DFT in rationalizing and predicting the outcomes of these complex cyclizations.
Experimental and Computational Protocols
To ensure reproducibility and accuracy, the following provides a general framework for both the experimental synthesis and the computational modeling of the IMDA reaction of bicyclo[2.2.2]octane precursors.
General Experimental Protocol for IMDA Reactions of 6-Alkenylcyclohexa-2,4-dien-1-ones
-
Precursor Synthesis: The 2-alkenylphenol precursor is synthesized through standard organic chemistry methods.
-
Oxidation: The 2-alkenylphenol is oxidized using an oxidizing agent such as lead tetraacetate in a suitable solvent (e.g., acetic acid) to generate the 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-one intermediate in situ.[5]
-
Cycloaddition: The reaction mixture is then heated (e.g., in refluxing xylenes) to induce the intramolecular Diels-Alder reaction.[5]
-
Purification and Characterization: The resulting bicyclo[2.2.2]octane product is purified by column chromatography and characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) and, if possible, X-ray crystallography.[5]
General Computational Protocol for DFT Calculations
-
Structure Preparation: The 3D structure of the reactant molecule is built using a molecular modeling program.
-
Conformational Search: A conformational search is performed to locate the lowest energy conformer of the reactant.
-
Transition State Search: A transition state search is initiated from a guess structure that approximates the expected geometry of the Diels-Alder transition state. This is often the most challenging step and may require several attempts with different starting geometries.
-
Frequency Calculation: A frequency calculation is performed on the optimized reactant, transition state, and product structures. For the reactant and product, all vibrational frequencies should be real. For the transition state, there should be exactly one imaginary frequency corresponding to the reaction coordinate.
-
IRC Calculation: An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the transition state structure to confirm that it connects the reactant and product.
-
Energy Calculation: Single-point energy calculations can be performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energy values.
Visualizing the Computational Workflow and Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the logical flow of the computational workflow and a simplified representation of the IMDA reaction pathway.
Caption: A typical workflow for DFT calculations of a reaction mechanism.
Caption: A simplified energy profile for the intramolecular Diels-Alder reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient and Accurate Description of Diels‐Alder Reactions Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bridged-Selective Intramolecular Diels–Alder Reactions in the Synthesis of Bicyclo[2.2.2]octanes [jstage.jst.go.jp]
A Comparative Guide to the Synthesis of Enantiomerically Pure Bicyclo[2.2.2]octane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane-2,5-dione scaffold is a crucial chiral building block in the synthesis of various complex molecules, including pharmaceuticals and novel ligands for asymmetric catalysis. Its rigid, well-defined three-dimensional structure makes it an attractive synthon for introducing stereochemical complexity. This guide provides a comparative analysis of prominent synthetic routes to enantiomerically pure this compound, offering an objective look at their performance with supporting experimental data.
At a Glance: Comparison of Synthetic Routes
| Method | Key Strategy | Starting Materials | Overall Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Chemoenzymatic Synthesis | Diels-Alder reaction followed by enzymatic resolution of a key intermediate. | 1,3-Cyclohexadiene, 2-chloroacrylonitrile | ~25-30% | >99% | High enantiopurity, reliable resolution step. | Multi-step process, moderate overall yield. |
| Synthesis from Chiral Precursor | Multi-step synthesis starting from an enantiomerically pure precursor. | (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one | ~15-20% | >98% | High enantiopurity, well-established chemistry. | Longer synthetic sequence, lower overall yield. |
| Asymmetric Organocatalysis (for related structures) | Enantioselective tandem reaction. | Phenol derivatives | Good to excellent | High (up to 99:1 e.r. reported for bicyclo[2.2.2]octenones) | Potentially more direct route, avoids resolution. | Method not yet directly reported for the target saturated dione. |
In-Depth Analysis of Synthetic Routes
This section provides a detailed examination of the most effective methods for synthesizing enantiomerically pure this compound, complete with experimental protocols and workflow diagrams.
Chemoenzymatic Synthesis via Enzymatic Resolution
This widely utilized approach, pioneered by Luo and Carnell, employs a Diels-Alder reaction to construct the bicyclo[2.2.2]octane framework, followed by a highly selective enzymatic resolution to separate the enantiomers.[1][2]
Experimental Protocol:
Step 1: Synthesis of (±)-5-oxobicyclo[2.2.2]octan-2-one. A solution of 2-(trimethylsilyloxy)cyclohexa-1,3-diene in toluene is added to a solution of 2-chloroacrylonitrile in toluene at 110 °C. The reaction mixture is stirred for 24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in a mixture of tetrahydrofuran and 1 M HCl. The mixture is stirred at room temperature for 30 minutes, then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford (±)-5-oxobicyclo[2.2.2]octan-2-one.
Step 2: Synthesis of (±)-5-acetoxybicyclo[2.2.2]oct-5-en-2-one. To a solution of (±)-5-oxobicyclo[2.2.2]octan-2-one in isopropenyl acetate is added p-toluenesulfonic acid monohydrate. The mixture is heated at reflux for 48 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield (±)-5-acetoxybicyclo[2.2.2]oct-5-en-2-one.
Step 3: Enzymatic Resolution of (±)-5-acetoxybicyclo[2.2.2]oct-5-en-2-one. (±)-5-acetoxybicyclo[2.2.2]oct-5-en-2-one is dissolved in diisopropyl ether, and immobilized Candida antarctica lipase B (Novozym 435) is added. The suspension is shaken at room temperature. The reaction is monitored by chiral HPLC. Once approximately 50% conversion is reached, the enzyme is filtered off and washed with ethyl acetate. The filtrate is concentrated, and the resulting mixture of (-)-5-acetoxybicyclo[2.2.2]oct-5-en-2-one and (+)-5-oxobicyclo[2.2.2]octan-2-ol is separated by column chromatography.
Step 4: Synthesis of (+)-bicyclo[2.2.2]octane-2,5-dione. The optically active acetate is hydrolyzed with potassium carbonate in methanol to give the corresponding alcohol, which is then oxidized using Jones reagent to afford (+)-bicyclo[2.2.2]octane-2,5-dione with >99% e.e.
Caption: Chemoenzymatic synthesis workflow.
Synthesis from a Chiral Precursor
This route, developed by Almqvist and Frejd, starts from an enantiomerically pure building block and proceeds through a series of stereocontrolled transformations.
Experimental Protocol:
Step 1: Synthesis of (1R,2S,4S)-2-hydroxy-2-(phenylseleno)bicyclo[2.2.2]octan-5-one. To a solution of (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one in THF at -78 °C is added a solution of lithium diisopropylamide (LDA) in THF. After stirring for 1 hour, a solution of benzeneselenenyl chloride in THF is added. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ether. The organic layer is dried and concentrated to give the crude product.
Step 2: Oxidative Elimination. The crude product from the previous step is dissolved in a mixture of THF and water. Sodium periodate is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. After completion, the mixture is filtered, and the filtrate is extracted with ether. The combined organic layers are washed, dried, and concentrated.
Step 3: Epoxidation. The resulting enone is dissolved in methanol, and hydrogen peroxide (30%) and sodium hydroxide (6 M) are added at 0 °C. The reaction is stirred overnight at room temperature. The mixture is then diluted with water and extracted with dichloromethane.
Step 4: Epoxide Opening and Diol Formation. The crude epoxide is dissolved in a mixture of THF and water, and periodic acid is added. The mixture is stirred for several hours. The reaction is quenched with sodium thiosulfate solution and extracted with ether.
Step 5: Diol to Dione Oxidation. The resulting diol is dissolved in acetone and cooled to 0 °C. Jones reagent is added dropwise until a persistent orange color is observed. The reaction is quenched with isopropanol, and the mixture is filtered through Celite. The filtrate is concentrated, and the residue is purified by chromatography to yield (+)-bicyclo[2.2.2]octane-2,5-dione with >98% e.e.
Caption: Synthesis from a chiral precursor workflow.
Conclusion
The choice of synthetic route to enantiomerically pure this compound depends on several factors, including the desired scale, available starting materials, and the importance of overall yield versus enantiomeric purity. The chemoenzymatic route offers a practical and scalable method to achieve very high enantiomeric excess, albeit with a moderate overall yield. The synthesis from a chiral precursor provides a reliable, albeit longer, alternative with excellent enantioselectivity. While direct asymmetric catalytic methods for the saturated dione are still under development, the progress in related systems suggests that this will be a fruitful area of future research, potentially offering more efficient and direct access to this important chiral building block. Researchers should carefully consider the trade-offs of each approach to select the most suitable method for their specific needs.
References
A Comparative Guide to the Synthesis of Bicyclo[2.2.2]octane-2,5-dione: An Analysis of Reaction Kinetics and Methodologies
For researchers, scientists, and professionals in drug development, the bicyclo[2.2.2]octane framework serves as a crucial rigid scaffold in the design of novel therapeutics and complex molecules. The synthesis of Bicyclo[2.2.2]octane-2,5-dione, a key intermediate, can be approached through several synthetic strategies. This guide provides an objective comparison of the primary methods for its formation, focusing on reaction kinetics, experimental protocols, and overall efficiency, supported by available experimental data.
While direct comparative kinetic studies for the formation of this compound are not extensively documented in a single source, analysis of related reactions and reported yields provides valuable insights into the efficiency of different synthetic routes. The primary methods for synthesizing this target molecule include Diels-Alder reactions, chemo-enzymatic approaches, and multi-step sequences involving 1,2-carbonyl transposition followed by oxidation.
Quantitative Data Comparison
The following tables summarize available quantitative data for the key synthetic steps leading to this compound and related bicyclic structures. It is important to note that the kinetic parameters for the Diels-Alder reaction are for the formation of the bicyclo[2.2.2]octenone framework, a close analogue and common precursor to the target molecule.
Table 1: Kinetic Parameters for a Representative Diels-Alder Reaction Forming a Bicyclo[2.2.2]octenone System
| Dienophile | Diene | Temperature (°C) | Rate Constant, k (10⁻⁵ L mol⁻¹ s⁻¹) | Activation Enthalpy, ΔH‡ (kJ mol⁻¹) | Activation Entropy, ΔS‡ (J mol⁻¹ K⁻¹) |
| (Z)-1-(4-chlorophenyl)-2-fluoro-2-nitroethene | 1,3-Cyclohexadiene | 110 | 1.25 | 121.26 (endo) / 121.75 (exo) | - |
Data from a kinetic study of a representative Diels-Alder reaction forming a bicyclo[2.2.2]octenone framework, which serves as an analogue for understanding the kinetics of the formation of the Bicyclo[2.2.2]octane core.[1]
Table 2: Comparison of Yields and Reaction Times for this compound Synthesis Methods
| Synthetic Method | Key Transformation | Substrate | Product | Yield (%) | Reaction Time |
| Diels-Alder & Oxidation | Diels-Alder Reaction | 2,6-dimethylbenzoquinone and 1-acetoxy-1,3-butadiene | Diels-Alder adduct | 98 | 90 minutes |
| Chemo-enzymatic | Enzymatic Resolution | Racemic enol acetate derivative | Chiral this compound | High (not specified) | Not specified |
| 1,2-Carbonyl Transposition & Oxidation | Swern Oxidation | Bicyclo[2.2.1]hept-5-ene-2,3-diol | Bicyclo[2.2.1]hept-5-ene-2,3-dione | 73 | ~5 hours |
This table provides a qualitative comparison of yields and reaction times for different synthetic approaches. Direct comparison is challenging due to the multi-step nature of the syntheses and variations in reported experimental conditions.[2]
Reaction Pathways and Workflows
The following diagrams illustrate the logical flow of the primary synthetic routes to this compound.
Caption: Comparative workflows for the Diels-Alder and Chemo-enzymatic synthesis routes.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Diels-Alder Reaction to form a Bicyclo[2.2.2]octene Precursor[3]
This protocol describes the formation of a bicyclo[2.2.2]octene derivative, a common precursor to the target dione.
-
Materials: 2,6-dimethylbenzoquinone, 1-acetoxy-1,3-butadiene, Toluene, Boron trifluoride etherate (BF₃·OEt₂), pH 7 phosphate buffer, Diethyl ether.
-
Procedure:
-
Dissolve 2,6-dimethylbenzoquinone (1.0 g, 7.35 mmol) in toluene (70 ml) in a round-bottom flask and cool to 0 °C using an ice bath.
-
Slowly add 1-acetoxy-1,3-butadiene (2.2 ml, 18.37 mmol).
-
Add boron trifluoride etherate (0.9 ml, 7.35 mmol) dropwise to the solution.
-
Stir the resulting solution vigorously for 90 minutes at 0 °C.
-
Quench the reaction with 1.0 M pH 7 phosphate buffer (5 ml).
-
Filter the biphasic solution and transfer to a separatory funnel containing 60 mL of phosphate buffer and 100 mL of diethyl ether.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Diels-Alder adduct.
-
Chemo-enzymatic Synthesis via Enzymatic Resolution
This approach utilizes lipases for the kinetic resolution of a racemic intermediate to obtain an enantiopure precursor for this compound.[2] While specific kinetic data for the enzymatic step is not provided in the search results, this method is highlighted for its potential to produce homochiral products. The general workflow involves the synthesis of a racemic enol acetate derivative followed by selective hydrolysis using an immobilized lipase.
Swern Oxidation for the Formation of a Bicyclic Dione[4]
This protocol details the oxidation of a diol to a dione, a key transformation in multi-step syntheses of this compound.
-
Materials: Dimethyl sulfoxide (DMSO), Dichloromethane (CH₂Cl₂), Trifluoroacetic anhydride, Bicyclo[2.2.1]hept-5-ene-2,3-diol, Triethylamine.
-
Procedure:
-
To a cooled (-78 °C) solution of dimethyl sulfoxide (125 mg, 1.6 mmol) in dichloromethane (10 mL), add trifluoroacetic anhydride (315 mg, 1.5 mmol) over 5 minutes.
-
Add a solution of the diol (89 mg, 0.5 mmol) in a 1:1 mixture of dichloromethane and dimethyl sulfoxide (5 mL) over 10 minutes.
-
Stir the mixture at -78 °C for 3 hours.
-
Introduce triethylamine (268 mg, 2.7 mmol) to the solution.
-
Stir the mixture at -78 °C for 1.5 hours and then allow it to warm to room temperature.
-
Add aqueous sodium hydroxide solution and extract the product with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the dione.
-
Comparative Analysis of Synthetic Routes
-
Diels-Alder Reaction: This is a powerful and convergent method for constructing the bicyclo[2.2.2]octane core. The reaction kinetics can be influenced by factors such as temperature and the use of Lewis acid catalysts.[1] While providing high yields for the initial cycloaddition, this route requires a subsequent oxidation step to arrive at the target dione.
-
1,2-Carbonyl Transposition and Oxidation: This multi-step approach provides an alternative route to the target molecule. The overall efficiency is a product of the yields of each individual step. The Swern oxidation, a common terminal step, is generally efficient but requires careful temperature control and handling of odorous byproducts.
Conclusion
The synthesis of this compound can be achieved through various effective methodologies. The choice of the optimal route depends on the specific requirements of the research, including the need for enantiopure material, scalability, and available starting materials. The Diels-Alder approach offers a direct and high-yielding route to the core structure, while the chemo-enzymatic method excels in producing chiral products. Multi-step sequences involving carbonyl transposition and oxidation provide flexibility but require optimization of each step to ensure a high overall yield. Further kinetic studies directly comparing these synthetic pathways would be invaluable for the rational design and optimization of synthetic strategies for this important bicyclic dione.
References
A Comparative Structural Analysis of Bicyclo[2.2.2]octane-2,5-dione and a Monocyclic Analogue via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals: A Detailed Look into the Rigid Bicyclic Scaffold
The bicyclo[2.2.2]octane framework is a key structural motif in medicinal chemistry and materials science, prized for its rigid, well-defined three-dimensional structure. This rigidity can be crucial for the precise positioning of functional groups in drug-receptor interactions. Bicyclo[2.2.2]octane-2,5-dione, in particular, presents a scaffold with two carbonyl groups, offering sites for further functionalization. Understanding the precise bond lengths, bond angles, and overall molecular geometry through X-ray crystallography is paramount for molecular modeling and rational drug design.
This guide provides a comparative structural analysis of a close analogue of this compound and the simple monocyclic ketone, cyclohexanone, using X-ray crystallography data. While crystallographic data for this compound is not publicly available, this guide utilizes data from a structurally similar molecule, a derivative of 2,5-diazabicyclo[2.2.2]octane-3,6-dione, to represent the core bicyclic structure.[1][2] This comparison highlights the distinct conformational constraints imposed by the bicyclic system versus a flexible monocyclic ring.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a diethyl ester of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid as a proxy for the bicyclo[2.2.2]octane dione system and for cyclohexanone.
| Parameter | Diethyl 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylate | Cyclohexanone[3][4] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 8.834(2) | 6.069(2) |
| b (Å) | 11.239(2) | 10.158(3) |
| c (Å) | 14.359(3) | 9.539(3) |
| β (°) | 106.33(3) | 106.69(3) |
| Volume (ų) | 1368.1(5) | 562.9(3) |
| Key Bond Lengths (Å) | C-N: ~1.45-1.48C-C (bridge): ~1.54 | C-C: ~1.52-1.54C=O: ~1.22 |
| Key Bond Angles (°) | Bridgehead N-C-C: ~109.5 (modified by ring strain) | C-C-C: ~111C-C=O: ~117 |
Note: The data for the bicyclic compound is for a diaza-dione derivative and serves as an illustrative example of the rigid bicyclo[2.2.2]octane core.
Structural Insights
The bicyclo[2.2.2]octane system imposes significant conformational rigidity. The bridgehead atoms and the three two-carbon bridges lock the molecule into a strained, cage-like structure. This is in stark contrast to cyclohexanone, which exists in a dynamic equilibrium between chair, boat, and twist-boat conformations, with the chair form being the most stable.
The bond angles around the bridgehead carbons in the bicyclo[2.2.2]octane derivative deviate from the ideal tetrahedral angle of 109.5° due to ring strain.[1] The C-C bond lengths within the bridges are typical for sp³-hybridized carbons.[1] In cyclohexanone, the ring is more flexible, and the bond angles are closer to those expected for a strain-free cyclohexane ring, with the exception of the sp²-hybridized carbonyl carbon.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure for these compounds follows a well-established protocol for single-crystal X-ray diffraction.[5][6][7][8]
1. Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. For organic compounds like bicyclo[2.2.2]octane derivatives and cyclohexanone, slow evaporation of a saturated solution is a common crystallization technique. A suitable solvent is one in which the compound is moderately soluble. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent over several days to weeks.
2. Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoloop or a glass fiber with a small amount of adhesive.
3. Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically around 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms. The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector. Each diffraction spot's intensity and position are recorded.
4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods, which adjust the atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns.
Experimental Workflow
Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.
The rigid framework of bicyclo[2.2.2]octane diones, as illustrated by its diaza-analogue, offers a pre-organized scaffold that is of significant interest in the design of novel therapeutics and functional materials. The structural data obtained from X-ray crystallography provides the fundamental understanding required to exploit the unique properties of this class of molecules.
References
- 1. Buy 2,5-Diazabicyclo[2.2.2]octane | 658-24-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safe Disposal of Bicyclo[2.2.2]octane-2,5-dione: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Bicyclo[2.2.2]octane-2,5-dione, ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1][2][3]
Before handling, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A full-length laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[2]
A summary of the key hazard information is provided in the table below.
| Hazard Classification | GHS Codes | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | H302 | P264, P270, P301+P312, P330, P501 |
| Skin Irritation (Category 2) | H315 | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage (Category 1) | H318 | P280, P305+P351+P338, P310 |
Immediate Spill Response
In the event of a spill, immediate action is crucial to mitigate exposure and contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or vacuum the material. Avoid creating dust. For solutions, absorb with an inert material (e.g., vermiculite, sand).
-
Collect: Place the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of all contaminated materials (including cleaning materials) as hazardous waste.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant.[1] In some cases, incineration may be a suitable option.[4]
Step 1: Waste Segregation and Collection
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., filter paper, pipette tips), and spill cleanup materials.
-
Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include:
-
"Hazardous Waste"
-
The chemical name: "this compound"
-
Associated hazards (e.g., "Harmful," "Irritant")
-
Accumulation start date
-
Step 2: Storage
-
Store the hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the container is kept closed when not in use.
-
Do not mix with incompatible waste streams.
Step 3: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.
Step 4: Documentation
-
Maintain a record of the amount of this compound waste generated and the date of disposal.
The logical flow for the disposal process is outlined in the diagram below.
Caption: Disposal Workflow for this compound
Environmental Precautions
It is imperative to prevent the release of this compound into the environment. Do not allow the product to enter drains, sewers, or waterways.[1][4][5][6] All waste materials must be disposed of in accordance with local, state, and federal regulations.
References
Personal protective equipment for handling Bicyclo[2.2.2]octane-2,5-dione
Essential Safety and Handling Guide for Bicyclo[2.2.2]octane-2,5-dione
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure a safe working environment.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[1] Contact with the skin may lead to inflammation, itching, scaling, reddening, or blistering.[1] Eye contact can cause redness, pain, or severe damage.[1] Inhalation may irritate the respiratory system, and overexposure can lead to serious illness.[1]
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Danger | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | 2 | Danger | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage[1][2] |
| Specific Target Organ Toxicity | 3 | Danger | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following PPE is recommended when handling this compound.
| Protection Type | Recommended Equipment | Specification |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must conform to EN166 (EU) or NIOSH (US) standards.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves before use and use proper removal technique.[3][4] |
| Laboratory coat or impervious clothing | A fully buttoned lab coat is required to protect skin and clothing.[3][5] | |
| Respiratory Protection | N95 (US) or equivalent dust mask | Use in a well-ventilated area or outdoors.[1] |
Operational and Handling Plan
Adherence to the following procedural steps is mandatory for the safe handling of this compound.
1. Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize dust and vapor inhalation.[1]
-
Ensure safety shower and eyewash stations are readily accessible.
2. Safe Handling Practices:
-
Avoid all direct contact with the substance.[1]
-
Do not breathe in dust, fumes, or vapors.[1]
-
Minimize dust generation and accumulation during handling.[1]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1]
-
Keep the container tightly closed when not in use.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly sealed.[1]
-
Store in a locked-up and secure location.[1]
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| If Inhaled | Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |
| In Case of Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1] Remove and wash contaminated clothing before reuse.[1] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call a poison center or doctor.[1] |
| If Swallowed | Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[1] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Dispose of the contents and container at an approved waste disposal facility.[1]
-
Do not allow the product to enter drains, waterways, or soil.[1]
-
Contaminated packaging should be handled in the same manner as the substance itself.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
